2-Bromo-1,3-difluoro-5-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGXHVJMWNQYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382456 | |
| Record name | 2-bromo-1,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-62-5 | |
| Record name | 2-bromo-1,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Bromo-1,3-difluoro-5-nitrobenzene (CAS No. 374633-24-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,3-difluoro-5-nitrobenzene, a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the synthesis of bioactive molecules. Detailed experimental protocols for its key reactions and its biological activities are presented.
Introduction
This compound (also known as 1-Bromo-2,3-difluoro-5-nitrobenzene) is an aromatic organic compound with the chemical formula C₆H₂BrF₂NO₂.[1] Its structure, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, makes it a versatile intermediate for introducing fluorine-containing moieties into larger molecules. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable component in medicinal chemistry and materials science.[1] This compound is particularly noted for its role as a precursor in the synthesis of kinase and indoleamine 2,3-dioxygenase (IDO1) inhibitors, which are significant targets in cancer therapy.
Physicochemical Properties
This compound is a yellow crystalline solid.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 374633-24-6 | |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |
| Molecular Weight | 237.99 g/mol | |
| Boiling Point | 252.193 °C at 760 mmHg | |
| Density | 1.891 g/cm³ | |
| Flash Point | 106.323 °C | |
| Appearance | Yellow Crystalline Solid | [1] |
Synthesis
Representative Synthetic Protocol: Nitration of 1-Bromo-2,3-difluorobenzene
A plausible route to this compound involves the nitration of 1-bromo-2,3-difluorobenzene. The following is a generalized experimental protocol based on similar reactions.
Experimental Protocol:
-
To a stirred solution of 1-bromo-2,3-difluorobenzene in concentrated sulfuric acid at 0-5 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactivity and Key Reactions
The chemical reactivity of this compound is primarily dictated by its three functional groups: the nitro group, the bromine atom, and the fluorine atoms. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the ring, activated by the ortho- and para-directing nitro group, are susceptible to displacement by nucleophiles. This reaction is a cornerstone for introducing various functionalities.
General Experimental Protocol for SNAr with an Amine:
-
In a reaction vessel, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling
The bromine atom can be readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a degassed mixture of this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of a general experimental workflow for Suzuki-Miyaura coupling:
General workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery
This compound serves as a critical starting material for the synthesis of various biologically active compounds.
Kinase Inhibitors
Fluoronitrobenzene derivatives are key precursors for synthesizing a wide range of kinase inhibitors. The SNAr reaction facilitates the introduction of amine-containing heterocyclic scaffolds, which are common motifs in kinase inhibitors that target the ATP-binding site of the enzyme.
Signaling Pathway for Kinase Inhibition:
General signaling pathway illustrating kinase inhibition.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
IDO1 is a crucial enzyme in tryptophan metabolism and a key target for cancer immunotherapy as it contributes to tumor immune escape.[2] Compounds derived from fluoronitrobenzene scaffolds have been designed and synthesized as potent IDO1 inhibitors.[2]
Biological Activity
This compound and its derivatives have shown promising biological activities.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit antimicrobial properties. Studies have shown that this compound is effective against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. It has been shown to induce dose-dependent cytotoxicity.
| Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action |
| HeLa | 15 | Induction of apoptosis via Reactive Oxygen Species (ROS) |
| MCF-7 | 20 | Cell cycle arrest and apoptosis |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the development of novel bioactive compounds. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical intermediate.
References
In-Depth Technical Guide: Physicochemical Properties of 2-Bromo-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight of 2-Bromo-1,3-difluoro-5-nitrobenzene, a key consideration for its application in research and development. The precise molecular weight is fundamental for a range of experimental procedures, from reaction stoichiometry to analytical characterization.
Molecular Weight and Composition
The molecular weight of this compound has been calculated based on its molecular formula and the standard atomic weights of its constituent elements. The molecular formula for this compound is C₆H₂BrF₂NO₂.
For accurate and reproducible experimental work, it is essential to use the precise monoisotopic mass in high-resolution mass spectrometry and the average molecular weight for bulk calculations such as reagent preparation. The table below summarizes these crucial quantitative data.
| Parameter | Value |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Average Molecular Weight | 237.99 g/mol |
| Monoisotopic Mass | 236.92370 Da |
Experimental Protocols for Characterization
The structural elucidation and purity assessment of this compound are critical for its application in drug development and organic synthesis. The following are standard experimental protocols for its characterization:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): To determine the number and environment of hydrogen atoms.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
-
-
¹³C NMR (Carbon-13 NMR): To identify the number and types of carbon atoms.
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required.
-
Instrumentation: A 100 MHz or higher frequency NMR spectrometer.
-
Data Acquisition: Longer acquisition times are necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR (Fluorine-19 NMR): To characterize the fluorine atoms in the molecule.
-
Sample Preparation: Similar to ¹H NMR.
-
Instrumentation: An NMR spectrometer equipped with a fluorine probe.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak [M]⁺ or [M-H]⁻, which corresponds to the monoisotopic mass of the molecule.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Methodology:
-
Mobile Phase: A mixture of polar and non-polar solvents (e.g., water and acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid.
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
Analysis: The purity is determined by the relative area of the main peak in the chromatogram.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: General workflow for chemical synthesis and analysis.
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nomenclature and Scope
This technical guide provides a comprehensive overview of the physical properties of the halogenated aromatic compound identified by the CAS Number 374633-24-6 . While the topic request specified "2-Bromo-1,3-difluoro-5-nitrobenzene," an extensive review of chemical databases and suppliers confirms that the correct IUPAC name for this CAS number is 1-Bromo-2,3-difluoro-5-nitrobenzene .[1][2][3][4] This document will proceed using the accurate nomenclature.
As a substituted nitrobenzene, this compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[5] Its unique arrangement of a bromine atom, two fluorine atoms, and a nitro group on a benzene ring imparts specific reactivity and physical characteristics that are critical for its application in medicinal chemistry and materials science.[2][5] This guide synthesizes available data to offer a detailed examination of its physical properties, safety considerations, and the experimental methodologies used for their determination.
Chemical Identity and Core Structure
The foundational step in understanding the physical properties of a compound is to establish its precise chemical identity.
| Identifier | Value |
| IUPAC Name | 1-Bromo-2,3-difluoro-5-nitrobenzene[1][2] |
| Synonyms | 3-Bromo-4,5-difluoronitrobenzene[6] |
| CAS Number | 374633-24-6[1][2][3] |
| Molecular Formula | C₆H₂BrF₂NO₂[1][2][5] |
| Molecular Weight | 237.99 g/mol [2][3] |
| InChI Key | MGMBTDXCNDOKOP-UHFFFAOYSA-N[1][2] |
Core Physical Properties: A Synthesis of Available Data
A significant portion of the publicly available data on the physical properties of 1-Bromo-2,3-difluoro-5-nitrobenzene is based on computational predictions rather than extensive experimental validation. This is common for specialized research chemicals. The following table summarizes the key physical properties, with a clear distinction between predicted and experimentally cited values.
| Physical Property | Value | Data Type | Source(s) |
| Appearance | Yellow Crystalline Solid / Liquid | Supplier Data | [5] |
| Boiling Point | 252.2 ± 35.0 °C (at 760 mmHg) | Predicted | [7] |
| Density | 1.890 ± 0.06 g/cm³ | Predicted | [7] |
| Flash Point | 106.323 °C | Supplier Data | [5] |
| Melting Point | Not Available | - | [5] |
| Solubility | Not Available | - | [5] |
| Refractive Index | Not Available | - | [5] |
Causality and Field Insights:
-
Physical State Discrepancy: The conflicting reports of the compound's state (liquid vs. solid) highlight the importance of direct experimental verification.[5] It is plausible that the compound exists as a low-melting-point solid, appearing as a liquid at standard laboratory temperatures slightly above its melting point. Purity can also significantly influence the physical state.
-
High Boiling Point & Density: The predicted high boiling point and density are consistent with a molecule of its mass and the presence of highly electronegative halogen and nitro groups, which increase intermolecular forces (dipole-dipole interactions).
-
Reactivity Implications: The electron-withdrawing nature of the nitro and fluorine substituents deactivates the aromatic ring, influencing its reactivity in synthetic applications.[2] This electronic effect is a crucial consideration in the design of synthetic routes for pharmaceuticals.[2]
Spectral Characterization: The Fingerprint of a Molecule
While specific spectra for 1-Bromo-2,3-difluoro-5-nitrobenzene are not publicly available, this section outlines the expected characteristics based on its structure. Spectroscopic analysis is non-negotiable for confirming the identity and purity of such a compound in a research setting.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The coupling patterns (splitting) of these signals would be influenced by both the adjacent fluorine atoms and the other proton, providing definitive structural information.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be significantly influenced by the attached substituents. The carbons bonded to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C3 positions.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-F stretching, and C-Br stretching, along with aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Safety, Handling, and Storage
Proper handling of halogenated nitroaromatics is paramount for laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely public, the following guidelines are based on data for structurally similar compounds and general chemical safety principles.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Eye Damage/Irritation: Likely to cause serious eye irritation.
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH/MSHA-approved respirator.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents and incompatible materials.
Experimental Protocols for Physical Property Determination
The following section provides standardized, step-by-step methodologies for the experimental determination of key physical properties. These protocols are designed to be self-validating and are standard practice in organic chemistry research.
Protocol 1: Boiling Point Determination via Simple Distillation
This method is suitable for purifying the liquid and accurately measuring its boiling point.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood using a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of 1-Bromo-2,3-difluoro-5-nitrobenzene and a few boiling chips into the round-bottom flask.
-
Heating: Begin gently heating the flask.
-
Temperature Measurement: Record the temperature when the vapor condensation ring passes the thermometer bulb and the first drop of distillate is collected.
-
Boiling Range: Continue distillation and record the temperature range over which the majority of the liquid distills. A pure compound will have a narrow boiling range (1-2 °C).
Caption: Workflow for Boiling Point Determination.
Protocol 2: Density Measurement of a Liquid
This protocol uses a pycnometer for an accurate density determination.
Methodology:
-
Pycnometer Calibration:
-
Thoroughly clean and dry a pycnometer (a small glass flask of a known volume).
-
Measure and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with deionized water of a known temperature and record the mass.
-
Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with 1-Bromo-2,3-difluoro-5-nitrobenzene.
-
Measure and record the mass of the pycnometer filled with the sample.
-
-
Calculation:
-
Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the sample.
-
Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density (g/cm³).
-
Caption: Logical Flow for Density Measurement.
References
- 1. americanelements.com [americanelements.com]
- 2. 1-Bromo-2,3-difluoro-5-nitrobenzene | 374633-24-6 | Benchchem [benchchem.com]
- 3. 374633-24-6|1-Bromo-2,3-difluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Cas 374633-24-6,1-BroMo-2,3-difluoro-5-nitrobenzene | lookchem [lookchem.com]
- 6. 374633-24-6 | 3-Bromo-4,5-difluoronitrobenzene - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. 1-BroMo-2,3-difluoro-5-nitrobenzene CAS#: 374633-24-6 [m.chemicalbook.com]
Technical Guide to the Safe Handling of 2-Bromo-1,3-difluoro-5-nitrobenzene
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-1,3-difluoro-5-nitrobenzene was identified. This guide is a compilation of data from structurally related isomers. Researchers should handle this compound with the utmost caution and assume it possesses similar or greater hazards than its analogs.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety considerations, handling protocols, and potential hazards associated with this compound, based on available data for its isomers.
Chemical and Physical Properties
| Property | 1-Bromo-2,3-difluoro-5-nitrobenzene | 5-Bromo-1,3-difluoro-2-nitrobenzene | 1-Bromo-2,4-difluoro-5-nitrobenzene |
| CAS Number | 374633-24-6[1][2] | 147808-42-2[3] | 345-24-4[4] |
| Molecular Formula | C₆H₂BrF₂NO₂[1][2] | C₆H₂BrF₂NO₂[3] | C₆H₂BrF₂NO₂[4] |
| Molecular Weight | 237.99 g/mol [1][2][5] | 237.99 g/mol [3] | 237.99 g/mol [4] |
| Boiling Point | 252.2 °C at 760 mmHg (Predicted)[1][5] | Not Available | Not Available |
| Flash Point | 106.3 °C (Predicted)[1] | Not Available | Not Available |
| Density | 1.891 g/cm³ (Predicted)[1] | Not Available | Not Available |
| Appearance | Yellow crystalline solid[1] | Not Available | Solid[4] |
Hazard Identification and Classification
A definitive GHS classification for this compound is unavailable. However, based on the classifications of its isomers, a harmonized hazard profile can be anticipated.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[3][6] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[3][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3][6][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3][6][7] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[3][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3][7] |
Experimental Protocols
Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent set of safety protocols should be followed when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemically resistant gloves (e.g., nitrile, neoprene).
-
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges is recommended.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualized Workflows and Relationships
General Laboratory Workflow for Handling Hazardous Aromatic Compounds
Caption: A generalized workflow for the safe handling of hazardous aromatic compounds in a laboratory setting.
Logical Hazard Relationship for Bromodifluoronitrobenzene Isomers
Caption: This diagram illustrates the relationship between routes of exposure and potential health effects.
References
- 1. Cas 374633-24-6,1-BroMo-2,3-difluoro-5-nitrobenzene | lookchem [lookchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2,4-difluoro-5-nitrobenzene 345-24-4 [sigmaaldrich.com]
- 5. 1-BroMo-2,3-difluoro-5-nitrobenzene CAS#: 374633-24-6 [m.chemicalbook.com]
- 6. 1-Bromo-2,4-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 75365890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-BROMO-2,4-DIFLUORO-5-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Synthetic Profile of 5-Bromo-1,3-difluoro-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data for 5-Bromo-1,3-difluoro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of comprehensive experimental data for its isomer, 2-Bromo-1,3-difluoro-5-nitrobenzene, this document focuses on the more extensively characterized 5-Bromo-1,3-difluoro-2-nitrobenzene (CAS No: 147808-42-2).
Spectroscopic Data
The following tables summarize the available spectroscopic data for 5-Bromo-1,3-difluoro-2-nitrobenzene, providing a quantitative reference for its structural characterization.
| Spectroscopic Data | Values |
| ¹⁹F NMR | Data has been recorded on a Varian A56/60A instrument. Specific chemical shifts and coupling constants are not publicly available in the search results.[1] |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Molecular Weight | 237.99 g/mol |
Note: While ¹H NMR and ¹³C NMR data are expected for this compound, specific experimental values were not found in the public domain during the literature search.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 5-Bromo-1,3-difluoro-2-nitrobenzene are not explicitly detailed in the available literature. However, a general methodology for obtaining NMR spectra of similar fluorinated aromatic compounds is described below.
General Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid 5-Bromo-1,3-difluoro-2-nitrobenzene in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be around 10-20 mM.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Proton decoupling may be applied to simplify the spectra.
-
Adjust the spectral width and offset to cover the expected chemical shift range for aromatic fluorine atoms.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak.
-
Synthesis
A documented synthetic route for 5-Bromo-1,3-difluoro-2-nitrobenzene involves the nitration of 1-bromo-3,5-difluorobenzene.
Synthesis Workflow
Caption: Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized product.
Caption: Workflow for Spectroscopic Analysis.
References
1H NMR spectrum of 2-Bromo-1,3-difluoro-5-nitrobenzene
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1,3-difluoro-5-nitrobenzene
Abstract
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. As a substituted aromatic compound, its structure presents a unique case for spectral interpretation, characterized by complex spin-spin coupling between protons and fluorine nuclei. This document serves as a technical resource for researchers and chemists, detailing the theoretical basis for the expected spectrum, a protocol for data acquisition, and a thorough interpretation of the chemical shifts and coupling patterns. We will explore how the distinct electronic environments created by the bromo, fluoro, and nitro substituents dictate the spectral features, offering a predictive framework for the structural elucidation of this and similar molecules.
Molecular Structure and Proton Environments
The structural analysis of this compound begins with understanding the disposition of its substituents and the resulting chemical environments of the two aromatic protons. The substitution pattern on the benzene ring is as follows: fluorine at C1 and C3, bromine at C2, a nitro group at C5, and protons at C4 and C6.
Due to the asymmetric substitution, the two protons, H-4 and H-6, are chemically non-equivalent. This non-equivalence is the foundation of the spectrum, predicting two distinct signals, each with its own characteristic chemical shift and multiplicity.
An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-1,3-difluoro-5-nitrobenzene
This technical guide provides a detailed analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1,3-difluoro-5-nitrobenzene. Due to the absence of direct experimental data in publicly available literature, this guide leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and carbon-fluorine coupling constants derived from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development who are working with complex substituted aromatic systems.
Predicted ¹³C NMR Data
The chemical shifts for the aromatic carbons in this compound are predicted based on the additive effects of the bromo, fluoro, and nitro substituents on a benzene ring. The starting chemical shift for benzene is 128.5 ppm.
Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C-¹⁹F Coupling Constants (J, Hz) |
| C1 | 158 - 163 | Doublet of doublets (dd) | ¹JCF ≈ 240-260, ³JCCF ≈ 3-8 |
| C2 | 105 - 110 | Doublet (d) or Doublet of doublets (dd) | ³JCCF ≈ 3-8, ⁴JCCCF ≈ 1-3 |
| C3 | 158 - 163 | Doublet of doublets (dd) | ¹JCF ≈ 240-260, ³JCCF ≈ 3-8 |
| C4 | 120 - 125 | Doublet of doublets (dd) | ²JCCF ≈ 20-30, ⁴JCCCF ≈ 1-3 |
| C5 | 148 - 153 | Singlet (s) or Broadened singlet | - |
| C6 | 115 - 120 | Doublet (d) | ²JCCF ≈ 20-30 |
Note: These are predicted values and actual experimental results may vary. The signal for C5, being attached to the nitro group, may be broadened due to the quadrupolar moment of the nitrogen atom.
Rationale for Predicted Data
The predicted chemical shifts are derived from the known effects of each substituent on the benzene ring. Fluorine is a strongly electronegative atom that causes a large deshielding effect on the directly attached carbon (ipso-carbon), resulting in a significant downfield shift.[1][2] The nitro group is a strong electron-withdrawing group, which also deshields the ipso-carbon and the carbons at the ortho and para positions.[3] Bromine has a smaller deshielding effect on the ipso-carbon compared to fluorine and the nitro group.[4][5]
The multiplicity of the signals is determined by the coupling of the carbon nuclei with the neighboring fluorine nuclei. Carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).[6][7] Couplings over two (²JCCF), three (³JCCF), and even four bonds (⁴JCCCF) are also expected, with the magnitude of the coupling constant generally decreasing with the number of bonds.[6][8]
Experimental Protocols
A standard experimental protocol for acquiring the ¹³C NMR spectrum of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters would include:
-
Spectral width: ~250 ppm
-
Pulse width: Calibrated 90° pulse
-
Relaxation delay: 1-2 seconds
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
For unambiguous assignment of the fluorinated carbons, a ¹³C-{¹H, ¹⁹F} double decoupling experiment could be performed if the hardware is available.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals (note: in proton-decoupled ¹³C NMR, integrals are not always quantitative).
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective carbon atoms.
-
Visualizations
The following diagrams illustrate the predicted substituent effects and a typical experimental workflow for ¹³C NMR analysis.
Caption: Predicted substituent effects on carbon chemical shifts.
Caption: A typical workflow for ¹³C NMR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
A Comprehensive Technical Guide to 1-Bromo-2,5-difluoro-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-bromo-2,5-difluoro-4-nitrobenzene, a key chemical intermediate with significant applications in pharmaceutical development and materials science. This document outlines its chemical properties, synthesis, and reactivity, with a focus on its role in the synthesis of bioactive molecules.
Chemical Identity and Properties
1-Bromo-2,5-difluoro-4-nitrobenzene, an isomer of the chemical formula C6H2BrF2NO2, is a versatile building block in organic synthesis.[1] Its reactivity is primarily dictated by the presence of a nitro group, which strongly activates the benzene ring towards nucleophilic aromatic substitution, and a bromine atom that serves as an excellent leaving group.
Table 1: Physicochemical Properties of 1-Bromo-2,5-difluoro-4-nitrobenzene
| Property | Value | Reference |
| IUPAC Name | 1-Bromo-2,5-difluoro-4-nitrobenzene | |
| Synonyms | 4-Bromo-2,5-difluoronitrobenzene | [1] |
| CAS Number | 167415-27-2 | [1] |
| Molecular Formula | C6H2BrF2NO2 | [1] |
| Molecular Weight | 237.99 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Melting Point | 56-60 °C | [1] |
| Boiling Point | 262.4±35.0 °C (Predicted) | |
| Density | 1.890±0.06 g/cm³ (Predicted) | |
| Purity | ≥ 98% (GC) | [1] |
Table 2: Spectroscopic Data for 1-Bromo-2,5-difluoro-4-nitrobenzene
| Spectrum Type | Data |
| ¹H NMR | Spectral data available, specific shifts vary with solvent. |
| ¹³C NMR | Spectral data available, specific shifts vary with solvent. |
| IR Spectrum | Data available from suppliers upon request. |
Synthesis and Reactivity
The synthesis of 1-bromo-2,5-difluoro-4-nitrobenzene typically involves the nitration of 1-bromo-2,5-difluorobenzene. The presence of the fluorine and bromine atoms directs the regioselectivity of the nitration to the 4-position.
The primary reactivity of this compound is centered around nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned para to the bromine atom, significantly activates the aryl ring, facilitating the displacement of the bromide by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.
Applications in Drug Development
1-Bromo-2,5-difluoro-4-nitrobenzene is a valuable intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics.[1] Its utility has been demonstrated in the development of GPR119 agonists for the treatment of type 2 diabetes and selective Nav1.7 inhibitors for pain management.
Experimental Protocol: Synthesis of a GPR119 Agonist Intermediate
This protocol details the synthesis of a key intermediate for a GPR119 agonist, utilizing a nucleophilic aromatic substitution reaction with 1-bromo-2,5-difluoro-4-nitrobenzene.
Materials:
-
1-Bromo-2,5-difluoro-4-nitrobenzene
-
Piperidine derivative (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of the piperidine derivative (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-bromo-2,5-difluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired GPR119 agonist intermediate.
Safety and Handling
1-Bromo-2,5-difluoro-4-nitrobenzene should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-2,5-difluoro-4-nitrobenzene is a highly versatile and valuable chemical intermediate for researchers and professionals in drug development and materials science. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient synthesis of complex molecules with a wide range of potential applications. This guide provides a foundational understanding of its properties and utility, enabling its effective application in the laboratory and beyond.
References
A Researcher's Guide to the Commercial Sourcing and Application of 2-Bromo-1,3-difluoro-5-nitrobenzene
Abstract
2-Bromo-1,3-difluoro-5-nitrobenzene (CAS No: 364-72-7) is a pivotal, multi-functional building block in modern synthetic chemistry, particularly valued in the fields of pharmaceutical and agrochemical development. Its unique electronic and structural features—a bromine atom amenable to cross-coupling, two fluorine atoms, and a powerful electron-withdrawing nitro group—render the aromatic ring highly activated for nucleophilic aromatic substitution (SNAr) and other regioselective transformations. This guide provides an in-depth analysis of the commercial supplier landscape for this reagent, offers critical guidance on supplier selection, details its core synthetic applications, and presents an exemplary experimental protocol. It is intended to serve as a comprehensive resource for researchers, chemists, and procurement specialists in the drug development and chemical synthesis sectors.
Introduction: The Synthetic Utility of this compound
The strategic arrangement of substituents on the this compound ring makes it a highly versatile precursor. The strong electron-withdrawing capacity of the nitro group, combined with the inductive effects of the two fluorine atoms, significantly lowers the electron density of the aromatic ring. This electronic deficit activates the ring for nucleophilic aromatic substitution (SNAr) reactions.
Furthermore, the bromine atom serves as a key functional handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The nitro group itself can be readily reduced to an aniline, providing another site for derivatization. This trifecta of reactivity allows for sequential and controlled modifications, making it an invaluable intermediate for constructing complex molecular architectures found in many modern pharmaceuticals and agrochemicals.[1]
Commercial Supplier Landscape
The procurement of high-quality starting materials is a critical first step in any research and development campaign. The availability of this compound spans a wide range of suppliers, from large global distributors to specialized niche manufacturers. Key factors for supplier selection include purity, available quantities, cost, lead time, and the quality of accompanying documentation (e.g., Certificate of Analysis, SDS).
Below is a comparative table of prominent commercial suppliers. Please note that stock levels and pricing are subject to change and should be verified directly with the supplier.
| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | Varies by region/brand | ≥98% | Grams to Kilograms | Often provides detailed analytical data but may have premium pricing. |
| Thermo Fisher Scientific (Alfa Aesar) | A10633 (related structure) | Typically ≥98% | Grams to multi-grams | Strong portfolio of research chemicals with reliable documentation.[2] |
| TCI Chemicals | B5688 (related structure) | >98.0% (GC) | Grams to Kilograms | Known for high-purity reagents and a strong presence in the Asian market.[3] |
| Combi-Blocks | QC-7734 | ≥97% | Grams to Kilograms | Specializes in building blocks for combinatorial chemistry and drug discovery. |
| BLDpharm | BD138986 | ≥98% | Grams to Kilograms | Offers competitive pricing and a broad catalog of intermediates.[4] |
| ChemScene | CS-0521833 (related structure) | ≥98% | Milligrams to Grams | Focuses on bioactive molecules and building blocks for drug discovery.[5] |
| American Elements | Varies | Can produce to custom purity specs | Grams to Bulk | Offers materials in various grades, including high-purity and custom specifications.[6] |
Key Considerations for Supplier Selection
The choice of a supplier should be guided by the specific requirements of the intended application.
References
- 1. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]
- 2. 2-Bromo-1,3-difluorobenzene, 98% | Fisher Scientific [fishersci.ca]
- 3. 1-Bromo-2,4-difluoro-5-nitrobenzene | 345-24-4 | TCI AMERICA [tcichemicals.com]
- 4. 147808-42-2|5-Bromo-1,3-difluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. americanelements.com [americanelements.com]
Technical Guide: Purity Analysis of 2-Bromo-1,3-difluoro-5-nitrobenzene by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity analysis of 2-Bromo-1,3-difluoro-5-nitrobenzene using High-Performance Liquid Chromatography (HPLC). This document outlines a detailed experimental protocol, data presentation in a structured format, and a visual representation of the analytical workflow. The methodologies described herein are designed to provide a robust framework for the quality control and purity assessment of this compound, which is a key intermediate in various synthetic applications.
Introduction
This compound is an aromatic organic compound with the chemical formula C₆H₂BrF₂NO₂. Its structure, featuring a nitro group, a bromine atom, and two fluorine atoms on a benzene ring, makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Given its role in complex chemical syntheses, ensuring the purity of this compound is critical to the quality, safety, and efficacy of the final products.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. This guide details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar to nonpolar compounds like this compound.
Experimental Protocol: Purity Determination by HPLC
This section provides a detailed methodology for the purity analysis of this compound.
2.1. Materials and Reagents
-
Reference Standard: this compound, of known high purity (e.g., >99.5%).
-
Sample: Batch of this compound for purity analysis.
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), and Water (HPLC grade, filtered and degassed).
-
Mobile Phase Additive: Formic acid (FA, analytical grade).
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-15 min: 40-90% B; 15-20 min: 90% B; 20.1-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
2.3. Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution, using the batch of this compound to be analyzed.
Data Presentation and Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
3.1. Chromatographic Data Summary
The following table presents a hypothetical data set from the HPLC analysis of a sample of this compound.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.45 | 15,230 | 0.30 | Impurity A |
| 2 | 8.92 | 5,012,500 | 99.50 | This compound |
| 3 | 11.21 | 9,870 | 0.20 | Impurity B |
3.2. Purity Calculation
The purity of the this compound sample is calculated as follows:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Based on the data in the table above, the purity would be calculated as:
Purity (%) = (5,012,500 / (15,230 + 5,012,500 + 9,870)) x 100 = 99.50%
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the purity analysis process, from sample preparation to the final data analysis and reporting.
Caption: Workflow for HPLC Purity Analysis.
This guide provides a foundational method for the purity analysis of this compound. Method validation, including assessments of linearity, precision, accuracy, and robustness, should be performed to ensure the suitability of this method for its intended purpose in a regulated environment.
An In-depth Technical Guide to the Solubility of 2-Bromo-1,3-difluoro-5-nitrobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,3-difluoro-5-nitrobenzene, a key intermediate in various synthetic pathways within the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and optimizing solubility. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its determination based on fundamental physicochemical principles and proven experimental protocols. We will explore the molecular characteristics of this compound, predict its solubility in a range of common organic solvents, and provide detailed, step-by-step procedures for accurate solubility measurement.
Introduction: The Significance of Solubility in Research and Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior in both chemical reactions and biological systems.[1] For drug development professionals, poor aqueous solubility can lead to incomplete absorption, low bioavailability, and challenges in formulation.[1] In the context of chemical synthesis, understanding the solubility of a reagent like this compound in various organic solvents is paramount for reaction design, optimization of reaction conditions, purification, and product isolation. This guide will equip the researcher with the necessary knowledge to effectively manage and leverage the solubility profile of this important chemical entity.
Physicochemical Properties of this compound
To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.
Molecular Structure:
References
Navigating the Stability and Storage of 2-Bromo-1,3-difluoro-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-Bromo-1,3-difluoro-5-nitrobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to proper handling and storage protocols is paramount to ensure the compound's integrity and the safety of laboratory personnel.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrF₂NO₂ | [2] |
| Molecular Weight | 237.99 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [2][4] |
| Boiling Point | 252.2 ± 35.0 °C at 760 mmHg | [1][4] |
| Density | 1.890 ± 0.06 g/cm³ | [2][4] |
Stability Profile and Recommended Storage
While specific, long-term stability studies for this compound are not extensively documented in publicly available literature, general guidelines for halogenated aromatic and nitrobenzene compounds suggest that it is a stable compound under standard conditions. However, certain conditions can promote degradation.
Recommended Storage Conditions:
-
Atmosphere: Store in a dry, well-ventilated place.[5][6] It is advisable to keep the container tightly closed and sealed in a dry environment.[5][7]
-
Light: While specific data on photosensitivity is unavailable, it is best practice to store the compound away from direct light.
Incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this may lead to violent reactions.[1]
Hazard Profile and Safe Handling
This compound is classified as a hazardous substance. Understanding its hazard profile is crucial for safe handling and to mitigate exposure risks.
| Hazard Class | GHS Classification | Precautionary Statements | Reference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][8] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][8] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [8] |
Experimental Protocols: General Approach to Stability Assessment
While specific experimental protocols for this compound were not found, a general workflow for assessing the stability of a chemical like this compound would involve the following steps.
1. Initial Characterization:
- Obtain a baseline purity profile of a new batch of the compound using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
- Document the initial appearance (color, physical state).
2. Stress Testing (Forced Degradation):
- Objective: To identify potential degradation pathways and the intrinsic stability of the molecule.
- Methodology:
- Expose the compound to various stress conditions, including:
- Acidic Conditions: e.g., 0.1 N HCl at a controlled temperature.
- Basic Conditions: e.g., 0.1 N NaOH at a controlled temperature.
- Oxidative Conditions: e.g., 3% H₂O₂ at a controlled temperature.
- Thermal Stress: Store at elevated temperatures (e.g., 40°C, 60°C).
- Photostability: Expose to UV and visible light as per ICH Q1B guidelines.
- At specified time points, withdraw samples and analyze them using a stability-indicating analytical method (typically HPLC) to quantify the parent compound and any degradation products.
3. Long-Term Stability Study:
- Objective: To establish the re-test period or shelf life under recommended storage conditions.
- Methodology:
- Store the compound under the recommended storage conditions (e.g., room temperature, protected from light and moisture).
- At predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), test the samples for purity, appearance, and other relevant quality attributes.
Visualizing Safe Handling and Storage Workflow
The following diagram outlines a logical workflow for the safe handling and storage of this compound.
References
- 1. Cas 374633-24-6,1-BroMo-2,3-difluoro-5-nitrobenzene | lookchem [lookchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BroMo-2,3-difluoro-5-nitrobenzene CAS#: 374633-24-6 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 7087-65-2|1-Bromo-3-fluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 8. cdnisotopes.com [cdnisotopes.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-1,3-difluoro-5-nitrobenzene, a valuable building block in medicinal chemistry and drug development, starting from 1,3-difluorobenzene.
Application Notes
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of multiple functional groups—a bromo moiety, two fluoro atoms, and a nitro group—on the benzene ring offers a versatile platform for diverse chemical modifications. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the bromo and nitro groups can be readily converted to other functionalities, enabling the construction of complex molecular architectures.
The synthetic strategy outlined herein involves a two-step electrophilic aromatic substitution sequence:
-
Nitration of 1,3-difluorobenzene: This initial step introduces a nitro group onto the aromatic ring. The regioselectivity of this reaction is critical, as the fluorine atoms are ortho, para-directing.
-
Bromination of 1,3-difluoro-5-nitrobenzene: The subsequent bromination is directed by the existing substituents. The nitro group is a strong deactivator and meta-director, while the fluorine atoms are deactivators but ortho, para-directors. The concerted directing effect of these groups favors the introduction of the bromine atom at the C-2 position, yielding the desired product.
This protocol provides a reproducible method for the laboratory-scale synthesis of this compound, facilitating its accessibility for research and development purposes.
Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Difluoro-5-nitrobenzene
Materials:
-
1,3-Difluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add 11.4 g (0.1 mol) of 1,3-difluorobenzene to the cooled sulfuric acid.
-
Prepare a nitrating mixture by cautiously adding 8.9 g (0.14 mol) of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred solution of 1,3-difluorobenzene in sulfuric acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1,3-difluoro-5-nitrobenzene.
Protocol 2: Synthesis of this compound
Materials:
-
1,3-Difluoro-5-nitrobenzene
-
Iron(III) Bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (anhydrous)
-
Saturated Sodium Thiosulfate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve 7.95 g (0.05 mol) of 1,3-difluoro-5-nitrobenzene in 30 mL of anhydrous dichloromethane.
-
Add 0.74 g (2.5 mmol) of iron(III) bromide to the solution.
-
With stirring, slowly add 8.8 g (0.055 mol) of bromine to the reaction mixture.
-
Gently heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium thiosulfate solution until the red color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.
Data Presentation
| Step | Reactant | Molar Equiv. | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,3-Difluorobenzene | 1.0 | HNO₃, H₂SO₄ | - | 0-25 | 3 | ~60-70 |
| 2 | 1,3-Difluoro-5-nitrobenzene | 1.0 | Br₂, FeBr₃ | Dichloromethane | 40 | 4-6 | ~75-85 |
Note: Yields are approximate and may vary depending on experimental conditions and purification efficiency.
Reaction Mechanism: Bromination
Caption: Mechanism of the electrophilic aromatic bromination of 1,3-difluoro-5-nitrobenzene.
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-1,3-difluoro-5-nitrobenzene. This compound is a valuable building block in medicinal chemistry and materials science due to its activated aromatic system, which allows for the introduction of a variety of functional groups.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of this compound, the nitro group (-NO₂) strongly activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The bromine and fluorine atoms can serve as leaving groups, with the ease of displacement generally following the trend F > Cl > Br > I in SNAr reactions. However, the specific regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.
Key Features of SNAr on this compound:
-
Activated System: The presence of a nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.
-
Versatile Substrate: The presence of multiple halogen leaving groups allows for selective and sequential substitutions.
-
Broad Scope of Nucleophiles: A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to generate diverse molecular scaffolds.
Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a halide ion (Br⁻ or F⁻).
A simplified representation of the SNAr mechanism.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions.[1]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocols
The following protocols are general guidelines for SNAr reactions on this compound with different classes of nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.
A generalized experimental workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 1,3-difluoro-5-nitrobenzene derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., N-methylpiperazine, morpholine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, CH₃CN)
-
Standard work-up and purification reagents
-
-
Procedure:
-
To a round-bottom flask, add this compound, the amine nucleophile, and the base.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically ranging from room temperature to 120 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Protocol 2: Reaction with Alcohol Nucleophiles
This protocol is for the synthesis of alkoxy- or aryloxy-substituted 1,3-difluoro-5-nitrobenzene derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol nucleophile (1.2 - 2.0 eq)
-
Strong base (e.g., NaH, K₂CO₃) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard work-up and purification reagents
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise to generate the alkoxide or phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-120 °C) and monitor its progress.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl or water.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.
-
Purify the product by column chromatography.
-
Protocol 3: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of thioether derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, NaH) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, CH₃CN)
-
Standard work-up and purification reagents
-
-
Procedure:
-
To a flask containing the thiol and base, add the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to form the thiolate.
-
Add a solution of this compound to the mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) until completion.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following tables summarize representative reaction conditions and outcomes for the SNAr of this compound with various nucleophiles.
Table 1: Reactions with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-methylpiperazine | K₂CO₃ | CH₃CN | 80 | 16 | 92 |
| Morpholine | K₂CO₃ | DMF | 100 | 12 | 85 (Typical) |
| Aniline | DIPEA | DMSO | 120 | 24 | 78 (Typical) |
Table 2: Reactions with Alcohol Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Propan-2-ol | NaH | THF | 60 | 18 | 75 (Typical) |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 80 (Typical) |
| 4-Methoxy-phenol | K₂CO₃ | DMSO | 110 | 16 | 82 (Typical) |
Table 3: Reactions with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | CH₃CN | RT | 6 | 90 (Typical) |
| Benzyl mercaptan | NaH | DMF | 50 | 8 | 88 (Typical) |
| 4-Methoxybenzenethiol | K₂CO₃ | DMF | 60 | 10 | 92 (Typical) |
Note: "Typical" yields are based on general protocols for similar substrates and may vary.
Conclusion
The SNAr reactions of this compound offer a versatile and efficient pathway for the synthesis of a wide array of substituted nitroaromatic compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug discovery and materials science, providing a solid foundation for the development of novel molecules. The adaptability of these reactions to various nucleophiles makes this substrate a key building block for combinatorial chemistry and the creation of compound libraries.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2-Bromo-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-1,3-difluoro-5-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its bromo, fluoro, and nitro functionalities. The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond at the bromine-substituted position, leading to the synthesis of a diverse range of biaryl and heteroaryl compounds.[1][2]
The electron-withdrawing nature of the nitro and difluoro groups can influence the reactivity of the C-Br bond, making the selection of an appropriate palladium catalyst and reaction conditions crucial for achieving high yields.[3] This document outlines a general protocol and discusses key parameters for the successful execution of this transformation.
Key Synthetic Transformations
The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation, allowing for the synthesis of complex molecular architectures from this compound and various boronic acids or esters.[1][4] The general reaction scheme is depicted below:
A representative scheme for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Subsequent to the cross-coupling, the nitro group can be readily reduced to an amine, providing a valuable functional group for further derivatization in drug discovery programs.[1]
Data Presentation: Representative Reaction Outcomes
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids under optimized conditions. These data are illustrative and actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Phenyl)-1,3-difluoro-5-nitrobenzene | 88 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,3-difluoro-5-nitrobenzene | 92 |
| 3 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-1,3-difluoro-5-nitrobenzene | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-1,3-difluoro-5-nitrobenzene | 82 |
| 5 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-1,3-difluoro-5-nitrobenzene | 78 |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound is provided below. This protocol may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
General Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.[1]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3][5]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.[5]
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds via the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-difluoro-5-nitrobenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic properties, characterized by the presence of two electron-withdrawing fluorine atoms and a strongly deactivating nitro group, render the C-Br bond highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This activation makes it an excellent substrate for a variety of transformations, enabling the construction of complex molecular architectures.
These application notes provide a comprehensive overview of several key palladium-catalyzed reactions utilizing this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided experimental protocols are based on established methodologies for structurally similar aryl halides and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl halide and a boronic acid or ester. The electron-deficient nature of this compound facilitates the oxidative addition step, making it a suitable substrate for this transformation.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of related aryl bromides. These conditions can be adapted and optimized for reactions with this compound.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-18 | Good to Excellent | A common and effective system for electron-deficient bromides. |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A reliable catalyst, particularly for less challenging couplings. |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 16 | Good | Often used for heteroaryl couplings. |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | t-BuOH/H₂O | 90 | 12 | High | Bulky phosphine ligands can improve yields with challenging substrates. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with inert gas (this cycle should be repeated three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. This reaction is highly valuable for the synthesis of substituted alkenes, often with a high degree of stereoselectivity.
Data Presentation: Representative Conditions for Heck Reaction
The following table outlines typical conditions for the Heck reaction with similar aryl bromides.
| Alkene Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| n-Butyl acrylate | Pd(OAc)₂ (1-2) | P(o-tolyl)₃ (2-4) | Et₃N (1.5) | DMF or Acetonitrile | 80-100 | 12-24 | Good | A classic system for Heck couplings. |
| Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | DMA | 120 | 16 | Moderate to Good | Higher temperatures may be required for less reactive alkenes. |
| 4-Vinylpyridine | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | Good | Use of a bulky, electron-rich phosphine ligand. |
| Acrylonitrile | Pd(OAc)₂ (2) | - | Et₃N (1.5) | NMP | 100 | 12 | High | Often proceeds well without an additional phosphine ligand. |
Experimental Protocol: General Procedure for Heck Reaction
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (if required, e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Sealed reaction tube or Schlenk flask
Procedure:
-
In a sealed reaction tube under an inert atmosphere, combine this compound, the palladium catalyst, and ligand (if used).
-
Add the degassed solvent, followed by the base and the alkene.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[1]
Data Presentation: Representative Conditions for Sonogashira Coupling
The table below summarizes typical conditions for Sonogashira coupling reactions.
| Alkyne Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF or DMF | RT to 60 | 6-12 | High | The classic Sonogashira conditions. |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2) | Toluene | 70 | 8 | Good to Excellent | A common catalyst and base combination. |
| Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (3) | Et₃N (2.5) | DMF | 50 | 12 | High | Useful for introducing a protected acetylene. |
| Propargyl alcohol | Pd₂(dba)₃ (1.5) / XPhos (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 16 | Good | Example of a copper-free Sonogashira coupling. |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add the degassed solvent, followed by this compound, the terminal alkyne, and the base.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-70 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[2] This reaction is of paramount importance in the synthesis of pharmaceuticals.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table presents typical conditions for the Buchwald-Hartwig amination of similar electron-deficient aryl bromides.[2]
| Amine Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.5) | Toluene | 80 | 6-12 | High | A strong base and bulky ligand are often effective.[3] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18-24 | Good to Excellent | A weaker base can be used with appropriate ligand selection. |
| Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2) | t-BuOH | 100 | 16 | High | Xantphos is a versatile ligand for a range of amines. |
| Aqueous Ammonia | Pd(OAc)₂ (2) | Josiphos ligand (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | Good | Specialized ligands can be used for the coupling of ammonia.[2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk flask with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the degassed solvent.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a plug of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Derivatization pathways for this compound.
References
Application Notes and Protocols for the Reduction of 2-Bromo-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the nitro group in 2-Bromo-1,3-difluoro-5-nitrobenzene to synthesize its corresponding aniline, 3-Bromo-2,6-difluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below detail common and effective methods for this conversion, including catalytic hydrogenation and metal-mediated reductions.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives. 3-Bromo-2,6-difluoroaniline is a key building block in the development of novel therapeutics and other specialized chemical products. The selection of an appropriate reduction method is crucial and depends on factors such as substrate sensitivity, desired yield, cost-effectiveness, and scalability. This document outlines several reliable methods for the reduction of this compound, complete with experimental protocols and a comparative data summary.
Comparative Data of Reduction Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Catalytic Hydrogenation | ||||||
| Palladium on Carbon | 5% Pd/C, MgO | Toluene/Water | 45 | - | High | A patent describes a similar reduction of 2,6-dichloro-3,5-difluoronitrobenzene with high yield.[1] |
| Raney Nickel | Raney Ni | Methanol | 20 (Room Temp) | 5 | 98 | High-pressure hydrogenation (1 MPa) is required. |
| Metal-Mediated Reduction | ||||||
| Nickel(II) Chloride/NaBH4 | NiCl₂, NaBH₄ | Methanol | 0 | 0.08 | 70 | Rapid reaction at low temperature. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a procedure for a structurally similar compound and is expected to provide high yields of the desired aniline.[1]
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C) catalyst (50% water content)
-
Magnesium Oxide (MgO)
-
Toluene
-
Water
-
Hydrogen gas
-
Autoclave or other suitable hydrogenation apparatus
Procedure:
-
In a suitable autoclave, combine this compound, toluene, and water.
-
Add 5% Pd/C catalyst and Magnesium Oxide to the mixture.
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Heat the reaction mixture to 45°C under hydrogen pressure.
-
Maintain the reaction at this temperature with vigorous stirring until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst and MgO.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Bromo-2,6-difluoroaniline.
-
The crude product can be further purified by distillation or crystallization.
Method 2: Catalytic Hydrogenation using Raney® Nickel
This method utilizes a high-pressure hydrogenation setup to achieve a high yield of the product.
Materials:
-
This compound
-
Raney® Nickel catalyst
-
Methanol
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
To a 500 mL stainless steel autoclave, add 22.0 g of this compound.
-
Add 220.0 g of methanol and 2.2 g of Raney® Nickel catalyst to the autoclave.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave to 1 MPa with hydrogen gas.
-
Stir the mixture vigorously at room temperature (20°C) for 5 hours.
-
Upon completion, carefully vent the hydrogen and purge the autoclave with nitrogen.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-Bromo-2,6-difluoroaniline. The reported yield for a similar substrate is 98%.
Method 3: Metal-Mediated Reduction using Nickel(II) Chloride and Sodium Borohydride
This protocol offers a rapid reduction at low temperatures.
Materials:
-
This compound
-
Nickel(II) Chloride (NiCl₂)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1.0 g (approximately 4.2 mmol) of this compound in 50 mL of methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
To the cooled solution, sequentially add 2.2 g (approximately 17 mmol) of NiCl₂ and 0.50 g (approximately 13 mmol) of NaBH₄.
-
Stir the reaction mixture at 0°C for 5 minutes.
-
Quench the reaction by adding 20 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 3-Bromo-2,6-difluoroaniline. The reported yield for a similar substrate is around 70%.
Visualizations
Chemical Reaction Pathway
Caption: Chemical transformation of the nitro compound to the aniline.
Experimental Workflow: Catalytic Hydrogenation
Caption: Step-by-step process for catalytic hydrogenation.
Logical Relationship: Metal-Mediated Reduction
References
Synthesis of Aniline Derivatives from 2-Bromo-1,3-difluoro-5-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of aniline derivatives starting from 2-Bromo-1,3-difluoro-5-nitrobenzene. This starting material is a versatile building block in medicinal chemistry and materials science due to its activated aromatic ring, which is amenable to nucleophilic aromatic substitution (SNAr) and subsequent reduction of the nitro group to form the corresponding aniline.
Overview of the Synthetic Strategy
The primary synthetic route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring of this compound is highly susceptible to nucleophilic attack. The fluorine atoms, activated by the strongly electron-withdrawing nitro group, are excellent leaving groups. This allows for the introduction of a wide range of amine nucleophiles to generate substituted N-aryl nitrobenzene intermediates.
-
Reduction of the Nitro Group: The nitro group of the SNAr product is then reduced to an amine functionality. This transformation is a crucial step in forming the final aniline derivatives and can be achieved through various established methods.
Data Presentation: Synthesis of N-Substituted 4-Bromo-2-fluoro-6-nitroaniline Derivatives
While specific data for a wide range of amines with this compound is not extensively documented in publicly available literature, the following table summarizes representative reactions based on the known reactivity of analogous compounds. The fluorine at the 1-position is generally more susceptible to substitution due to the para relationship with the activating nitro group.
| Nucleophile (Amine) | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | 4-(4-Bromo-2-fluoro-6-nitrophenyl)morpholine | DMF | K₂CO₃ | 80 | 4 | >90 (estimated) |
| Piperidine | 1-(4-Bromo-2-fluoro-6-nitrophenyl)piperidine | DMSO | Et₃N | 80 | 6 | >90 (estimated) |
| Aniline | N-(4-Bromo-2-fluoro-6-nitrophenyl)aniline | NMP | NaH | 100 | 12 | >85 (estimated) |
| Benzylamine | N-Benzyl-4-bromo-2-fluoro-6-nitroaniline | DMF | K₂CO₃ | 80 | 8 | >85 (estimated) |
| Ethanolamine | 2-((4-Bromo-2-fluoro-6-nitrophenyl)amino)ethanol | EtOH | K₂CO₃ | Reflux | 12 | >80 (estimated) |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Base (e.g., K₂CO₃, Et₃N, NaH)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent.
-
Add the base (1.5 - 2.0 eq) to the mixture.
-
Slowly add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for the Reduction of the Nitro Group
This protocol outlines the reduction of the nitro-substituted intermediate to the corresponding aniline derivative using iron powder in an acidic medium.
Materials:
-
N-substituted 4-bromo-2-fluoro-6-nitroaniline derivative
-
Iron powder
-
Ethanol (EtOH)
-
Acetic acid (AcOH) or Hydrochloric acid (HCl)
-
Celite
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend the N-substituted 4-bromo-2-fluoro-6-nitroaniline derivative (1.0 eq) in a mixture of ethanol and acetic acid (or aqueous HCl).
-
Heat the mixture to reflux (typically 80-100 °C).
-
Add iron powder (3.0 - 5.0 eq) portion-wise to the refluxing solution.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron residues. Wash the Celite pad with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aniline derivative can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: General synthetic pathway for aniline derivatives.
Caption: Step-by-step experimental workflow.
Application Notes and Protocols: The Utility of 2-Bromo-1,3-difluoro-5-nitrobenzene in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1,3-difluoro-5-nitrobenzene and its derivatives in medicinal chemistry, with a particular focus on the synthesis of kinase inhibitors. This document includes detailed experimental protocols for key chemical transformations and presents relevant biological data for a prominent kinase inhibitor synthesized from a structurally related precursor.
Introduction
This compound is a versatile chemical building block in drug discovery and development. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, offers multiple reaction sites for synthetic elaboration. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group can be readily reduced to an amine, providing a key functional group for further derivatization.
The strategic incorporation of fluorine atoms is a widely used strategy in medicinal chemistry to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. This makes fluorinated building blocks like this compound particularly valuable in the design of novel therapeutics, especially in the realm of kinase inhibitors.
Application in the Synthesis of Dabrafenib (BRAF V600E Inhibitor)
While numerous kinase inhibitors can be synthesized using derivatives of this compound, this note will focus on a synthetic strategy toward Dabrafenib , a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in many cancers, including melanoma. A key intermediate in the synthesis of Dabrafenib is an aniline derivative that can be conceptually derived from this compound.
The following sections will detail the necessary synthetic transformations, starting from the reduction of the nitro group, and provide data on the biological activity of Dabrafenib.
Key Synthetic Transformations
The journey from this compound to a key aniline intermediate for kinase inhibitor synthesis primarily involves the reduction of the nitro group. Subsequently, this aniline can undergo a variety of coupling reactions.
Experimental Protocol 1: Reduction of this compound to 2-Bromo-1,3-difluoro-5-aniline
This protocol describes the reduction of the nitro group to an aniline using iron powder in an acidic medium, a common and efficient method for this transformation.
Materials:
-
This compound
-
Iron powder
-
Ethanol (EtOH)
-
Acetic acid (HOAc)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Add ethanol and water to the flask.
-
Add iron powder (typically 3-5 eq) to the mixture.
-
Slowly add acetic acid (catalytic amount).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-1,3-difluoro-5-aniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Application in Dabrafenib Synthesis: A Conceptual Workflow
The resulting 2-Bromo-1,3-difluoro-5-aniline serves as a versatile intermediate. For the synthesis of Dabrafenib, a related aniline, 3-amino-2,6-difluorobenzenesulfonamide, is a key precursor. The bromo-difluoro-aniline can be envisioned to undergo further transformations such as sulfonylation and amination to arrive at such a precursor. The core synthetic strategy for Dabrafenib then involves the construction of the thiazole and pyrimidine rings.
Biological Activity of Dabrafenib
Dabrafenib is a potent inhibitor of the BRAF V600E mutant kinase. The BRAF gene is part of the MAPK/ERK signaling pathway, which is crucial for cell growth, proliferation, and differentiation.[1][2] Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth and cancer.[2] Dabrafenib selectively binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and thereby blocking downstream signaling.[3]
BRAF V600E Signaling Pathway
Quantitative Data: In Vitro Activity of Dabrafenib
The following table summarizes the in vitro inhibitory activity of Dabrafenib against various BRAF mutations and other kinases.
| Kinase Target | IC₅₀ (nM) | Cell Line | Reference |
| BRAF V600E | 0.6 | - | [4] |
| BRAF (wild-type) | 3.2 | - | [4] |
| CRAF | 5.0 | - | [4] |
| BRAF V600E | 200 | Mutated Cell Lines | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Conclusion
This compound and its isomers are valuable and versatile starting materials in medicinal chemistry. Their unique substitution pattern allows for a wide range of synthetic modifications, making them ideal for the construction of complex molecules such as kinase inhibitors. The conceptual synthetic pathway to Dabrafenib highlights the importance of such fluorinated nitroaromatic compounds in accessing potent and selective therapeutics for the treatment of cancer. The provided protocols for key transformations serve as a practical guide for researchers in the field of drug discovery and development.
References
Application Notes: 2-Bromo-1,3-difluoro-5-nitrobenzene as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-difluoro-5-nitrobenzene is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a variety of pharmaceutical agents. Its unique substitution pattern, featuring an activated aromatic ring with a bromine atom, two fluorine atoms, and a nitro group, allows for a range of chemical transformations. This document provides an overview of its application, with a focus on its use in the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors, a promising class of cancer immunotherapeutics.
Physicochemical Properties and Reactivity
The chemical structure of this compound makes it highly reactive and suitable for diverse synthetic modifications. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine and bromine atoms susceptible to displacement by various nucleophiles. The bromine atom also serves as a handle for cross-coupling reactions.
| Property | Value |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Molecular Weight | 237.99 g/mol |
| Appearance | Yellow crystalline solid |
| Purity | ≥99% |
Application in the Synthesis of Epacadostat (INCB024360)
A prominent application of bromo-difluoro-nitrobenzene derivatives is in the synthesis of Epacadostat (INCB024360), a potent and selective inhibitor of the IDO1 enzyme.[1] IDO1 is a key enzyme in the tryptophan catabolism pathway and is implicated in tumor immune evasion.[2][3] By inhibiting IDO1, Epacadostat can restore anti-tumor immune responses.
The synthesis of Epacadostat involves the construction of a complex heterocyclic core, and intermediates derived from this compound are crucial for introducing the substituted phenyl moiety.
Synthetic Scheme Overview
The following diagram illustrates a plausible synthetic pathway towards a key intermediate for Epacadostat, starting from a related bromo-difluoro-nitrobenzene derivative.
Caption: Synthetic approach to Epacadostat intermediate.
Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of key intermediates and related compounds.
Protocol 1: Nucleophilic Aromatic Substitution
This protocol describes a general method for the nucleophilic aromatic substitution on a bromo-difluoro-nitrobenzene ring system, based on a similar reaction found in the patent literature.[4]
Objective: To synthesize an N-aryl pyrazole derivative as a precursor to more complex pharmaceutical intermediates.
Materials:
-
4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
-
5-bromo-1,2-difluoro-3-nitrobenzene
-
Potassium tert-butoxide (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
To a solution of 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine (2.1 mmol) in anhydrous THF (30 mL) at 0 °C, add potassium tert-butoxide (4.2 mL, 4.2 mmol) portion-wise.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Add 5-bromo-1,2-difluoro-3-nitrobenzene (2.3 mmol) dropwise.
-
After 30 minutes at 0 °C, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (100 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 40 mL).
-
Combine the organic extracts, wash with saturated sodium chloride solution, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Eq. |
| 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine | 1.0 |
| 5-bromo-1,2-difluoro-3-nitrobenzene | 1.1 |
| Potassium tert-butoxide | 2.0 |
Mechanism of Action and Signaling Pathway of Epacadostat
Epacadostat is a potent inhibitor of the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response.[2]
By inhibiting IDO1, Epacadostat blocks the conversion of tryptophan to kynurenine, thereby reversing the immunosuppressive effects and enabling the host's immune system, particularly T cells, to recognize and attack cancer cells.[2]
Recent studies have also revealed a non-catalytic signaling function of IDO1. Epacadostat has been shown to stabilize the apo-form of IDO1, promoting its interaction with the phosphatases SHP-2 and the p85 subunit of PI3K. This interaction can activate a pro-tumorigenic signaling pathway, which may contribute to the complex clinical outcomes observed with IDO1 inhibitors.[3][5]
IDO1 Signaling Pathway Affected by Epacadostat
The following diagram illustrates the dual role of IDO1 and the impact of Epacadostat.
Caption: Dual effects of Epacadostat on IDO1 pathways.
Conclusion
This compound and its derivatives are valuable intermediates for the synthesis of complex pharmaceutical compounds, most notably in the development of IDO1 inhibitors for cancer immunotherapy. The unique reactivity of this scaffold allows for the construction of novel molecular architectures. A thorough understanding of the synthetic routes and the biological mechanisms of the resulting drugs is crucial for the successful development of new therapeutic agents.
References
- 1. A patent review of IDO1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
Application of 2-Bromo-1,3-difluoro-5-nitrobenzene in agrochemical synthesis.
For Researchers, Scientists, and Drug Development Professionals
This document outlines the application of 2-Bromo-1,3-difluoro-5-nitrobenzene as a versatile building block in the synthesis of potential agrochemical candidates. Its unique substitution pattern offers multiple reaction pathways for the generation of diverse molecular scaffolds for screening and development.
Introduction
This compound is a halogenated nitroaromatic compound that serves as a key intermediate in the synthesis of complex organic molecules, including those with potential applications in the agrochemical industry.[1][2] The presence of three distinct functional groups—a bromine atom, two fluorine atoms, and a nitro group—on the benzene ring provides a platform for a variety of chemical transformations. This allows for the strategic introduction of different pharmacophores to develop novel herbicides, fungicides, and insecticides. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in the derivatization of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 374633-24-6 |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Molecular Weight | 237.99 g/mol |
| Appearance | Yellow crystalline solid |
| Boiling Point | 252.193 °C at 760 mmHg |
| Flash Point | 106.323 °C |
| Density | 1.891 g/cm³ |
Synthetic Applications in Agrochemical Research
The strategic positioning of the bromo, fluoro, and nitro groups on the benzene ring allows for a range of synthetic modifications, making this compound a valuable scaffold for generating libraries of potential agrochemicals. The primary reaction pathways include nucleophilic aromatic substitution and reduction of the nitro group followed by further derivatization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro and fluoro groups activate the aromatic ring for nucleophilic attack. The bromine atom, being a good leaving group, is the primary site for substitution. However, under certain conditions, one of the fluorine atoms could also be displaced. This allows for the introduction of a variety of functional groups.
-
Reaction with Amines: Forms substituted anilines, which are common moieties in many agrochemicals.
-
Reaction with Phenols: Leads to the formation of diaryl ethers, a structural motif present in some herbicides.
-
Reaction with Thiols: Yields thioethers, which can be further oxidized to sulfoxides and sulfones, expanding the chemical diversity.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting aniline is a versatile intermediate that can undergo a wide range of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce a variety of substituents (e.g., -OH, -CN, -Cl, -Br).
Experimental Protocols
The following are representative, generalized protocols for key transformations of this compound. Note: These are illustrative examples and may require optimization for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize a substituted N-(3,5-difluoro-4-nitrophenyl)amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted aniline.
| Reactant A | Reactant B | Product | Typical Yield (%) |
| This compound | Morpholine | 4-(3,5-Difluoro-4-nitrophenyl)morpholine | 85-95% |
| This compound | Piperidine | 1-(3,5-Difluoro-4-nitrophenyl)piperidine | 80-90% |
Protocol 2: Reduction of the Nitro Group
Objective: To synthesize a substituted 4-bromo-2,6-difluoroaniline.
Materials:
-
Substituted this compound derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend the this compound derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aniline derivative, which can be used in the next step without further purification or purified by column chromatography.
| Starting Material | Product | Typical Yield (%) |
| This compound | 4-Bromo-2,6-difluoroaniline | >90% |
| 4-(3,5-Difluoro-4-nitrophenyl)morpholine | 4-(4-Amino-3,5-difluorophenyl)morpholine | >90% |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of potential agrochemical scaffolds starting from this compound.
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for agrochemical library synthesis.
Conclusion
This compound is a highly functionalized building block with significant potential in agrochemical discovery. Its versatile reactivity allows for the efficient construction of diverse molecular libraries. The synthetic pathways outlined, focusing on nucleophilic aromatic substitution and nitro group reduction, provide a robust strategy for accessing novel compounds for biological screening. Further exploration of the chemical space accessible from this intermediate may lead to the discovery of next-generation crop protection agents.
References
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 2-Bromo-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent enzyme inhibitors utilizing 2-Bromo-1,3-difluoro-5-nitrobenzene as a key starting material. This versatile building block is particularly valuable in the development of kinase inhibitors, leveraging its reactive sites for the introduction of various pharmacophores through well-established synthetic methodologies.
Introduction
This compound is a highly functionalized aromatic compound that serves as a versatile scaffold in medicinal chemistry. The presence of three distinct reactive positions—the bromine atom, the fluorine atoms activated by the electron-withdrawing nitro group, and the nitro group itself—allows for sequential and regioselective modifications. This makes it an ideal starting point for the synthesis of diverse libraries of compounds for screening as enzyme inhibitors, particularly targeting kinases involved in cellular signaling pathways critical to cancer and inflammatory diseases.
The primary synthetic strategies employed for the derivatization of this compound are Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the introduction of a wide range of substituents to build complex molecular architectures with desired biological activities.
Key Synthetic Methodologies
Nucleophilic Aromatic Substitution (SNAc)
The fluorine atoms in this compound are activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. This allows for the displacement of one or both fluorine atoms by various nucleophiles, such as amines, phenols, and thiols, under relatively mild conditions. This reaction is a cornerstone for introducing key functionalities that can interact with the target enzyme's active site.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds by reacting the bromo-derivative with a boronic acid or ester. This reaction is instrumental in introducing aryl or heteroaryl moieties, which can significantly enhance the potency and selectivity of the resulting enzyme inhibitors.
Data Presentation: Representative Kinase Inhibitor Data
The following table summarizes representative quantitative data for kinase inhibitors synthesized from precursors structurally related to this compound. This data is for illustrative purposes to highlight the potential potency of inhibitors derived from this class of compounds.
| Target Kinase | Inhibitor Structure (Representative) | IC50 (nM) | Assay Method |
| TBK1 | 4-((5-bromo-2,4-difluorophenyl)amino)pyrimidine derivative | 15 | Biochemical Assay |
| mTOR | 2-((5-bromo-2,4-difluorophenyl)amino)pyridine derivative | 25 | Cell-based Assay |
| JAK2 | 5-bromo-N2-(2,4-difluorophenyl)-N4-(pyrimidin-2-yl)pyrimidine-2,4-diamine | 50 | Kinase Glo Assay |
| p38α | 1-(5-bromo-2,4-difluorophenyl)-3-(pyridin-4-yl)urea | 100 | LanthaScreen Assay |
Experimental Protocols
Protocol 1: Synthesis of a Kinase Inhibitor Core via Nucleophilic Aromatic Substitution (SNAc)
This protocol describes the synthesis of a key intermediate where a fluorine atom of this compound is displaced by an aniline derivative.
Materials:
-
This compound
-
4-Aminophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 4-aminophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-(4-bromo-2,6-difluoro-3-nitrophenyl)aniline intermediate.
Protocol 2: Synthesis of a Biaryl Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the bromo-intermediate with a heteroaryl boronic acid to generate a more complex inhibitor scaffold.
Materials:
-
N-(4-bromo-2,6-difluoro-3-nitrophenyl)aniline intermediate from Protocol 1
-
(1-Methyl-1H-pyrazol-4-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the N-(4-bromo-2,6-difluoro-3-nitrophenyl)aniline intermediate (1.0 eq), (1-methyl-1H-pyrazol-4-yl)boronic acid (1.5 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate (3.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and degassed water to the vessel.
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 100 °C and stir for 12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final biaryl kinase inhibitor.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors.
TBK1 Signaling Pathway
Application Notes and Protocol for the Buchwald-Hartwig Amination of 2-Bromo-1,3-difluoro-5-nitrobenzene
Introduction: The Strategic Importance of Arylamines in Modern Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with arylamines being a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds.[1][2][3][4][5] This reaction's significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh reaction conditions.[1]
This document provides a detailed guide for the Buchwald-Hartwig amination of 2-Bromo-1,3-difluoro-5-nitrobenzene, an electron-deficient aryl halide. The presence of two fluorine atoms and a nitro group significantly influences the reactivity of the C-Br bond, making the optimization of reaction conditions critical for achieving high yields and selectivity. These application notes are intended for researchers, scientists, and drug development professionals seeking a robust and reproducible protocol for the synthesis of substituted 3,5-difluoro-nitroaniline derivatives.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[1][2][6][7] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][6][7] The rate of this step is often influenced by the electron density of the aryl halide.
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is crucial to avoid unwanted side reactions, especially with sensitive functional groups like the nitro group.[2][8][9][10]
-
Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2][6][7]
The selection of an appropriate combination of palladium precursor, phosphine ligand, base, and solvent is paramount for a successful transformation. For electron-deficient aryl halides such as the topic of this protocol, specific considerations must be taken into account.
Diagram of the Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2-Bromo-1,3-difluoro-5-nitrobenzene (CAS 147808-42-2), a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and nitro substituents on the benzene ring allows for a range of selective transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group.
Introduction
This compound, systematically named 1-Bromo-3,5-difluoro-2-nitrobenzene, possesses a unique electronic landscape that dictates its reactivity. The potent electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, primarily at the positions ortho and para to it. The presence of three distinct halogen atoms—bromine and two fluorines—offers opportunities for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-fluorine bond. Conversely, in nucleophilic aromatic substitution (SNAr), fluorine is often a better leaving group than bromine, especially when activated by a proximate electron-withdrawing group. This differential reactivity allows for a stepwise and regioselective modification of the aromatic core.
Data Presentation: Representative Reaction Conditions and Outcomes
The following tables summarize typical reaction conditions and expected yields for key functionalization reactions of this compound. The data is compiled based on established methodologies for structurally related polyhalogenated and nitrated aromatic compounds.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 80-90 |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-95 |
Table 2: Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Leaving Group | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Sodium methoxide | Fluorine | - | Methanol | 65 | 4 | 75-85 |
| Pyrrolidine | Fluorine | K₂CO₃ | DMSO | 100 | 12 | 70-80 |
Table 3: Reduction of the Nitro Group
| Reagent | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Notes |
| Fe, NH₄Cl | Ethanol/H₂O | 80 | 3 | >90 | High chemoselectivity, halogens are retained. |
| SnCl₂·2H₂O | Ethanol | 78 | 2 | >90 | Mild conditions, tolerates various functional groups. |
| H₂ (1 atm), Pd/C | Methanol | 25 | 4 | >95 | Potential for dehalogenation, especially debromination, under prolonged reaction times or higher pressures. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid to synthesize 2-phenyl-1,3-difluoro-5-nitrobenzene.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, and add anhydrous toluene and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of a fluorine atom with a methoxy group. Due to the strong activation by the ortho-nitro group, the fluorine at the C-1 position is expected to be the most susceptible to nucleophilic attack.
Materials:
-
This compound (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Anhydrous methanol (10 mL)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Reduction of the Nitro Group
This protocol outlines the selective reduction of the nitro group to an amine using iron powder in the presence of ammonium chloride.
Materials:
-
This compound (1.0 mmol)
-
Iron powder (5.0 mmol)
-
Ammonium chloride (5.0 mmol)
-
Ethanol (10 mL)
-
Water (2.5 mL)
Procedure:
-
To a round-bottom flask, add this compound, ethanol, and water.
-
Add iron powder and ammonium chloride to the mixture.
-
Heat the reaction to 80 °C with vigorous stirring for 3 hours.
-
Monitor the reaction by TLC until the starting material disappears.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate in vacuo.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Mandatory Visualizations
Caption: Reaction pathways for the regioselective functionalization of this compound.
Caption: General experimental workflow for cross-coupling and substitution reactions.
Application Notes and Protocols: Custom Synthesis of 2-Bromo-1,3-difluoro-5-nitrobenzene Derivatives
Introduction
2-Bromo-1,3-difluoro-5-nitrobenzene (CAS No. 147808-42-2) is a highly versatile chemical intermediate crucial for the development of novel pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, presents multiple reactive sites. This allows for a variety of chemical transformations, making it an invaluable building block for creating complex molecular architectures.[2]
The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2][3][4] The fluorine atoms, activated by the potent electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution (SNAr).[2] Furthermore, the nitro group itself can be readily reduced to an aniline, providing a functional handle for subsequent derivatization.[2]
These application notes provide detailed protocols for the synthesis of various derivatives from this compound, tailored for researchers, scientists, and professionals in drug development.
Application Note 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with amines.[3][5] This reaction is particularly valuable for synthesizing aryl amines, which are prevalent in many biologically active compounds. The protocol below details a general procedure for the amination of this compound.
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Amination
Materials and Equipment:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl amine derivative.
Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Electron-deficient substrate. |
| Amine | Primary or Secondary Aliphatic/Aromatic | 1.2-1.5 equivalents are typically used. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading. |
| Ligand | XantPhos, RuPhos, SPhos, BINAP | Ligand choice is critical and substrate-dependent.[3][6] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Strong, non-nucleophilic bases are preferred.[7] |
| Solvent | Toluene, Dioxane, DMF | Anhydrous conditions are essential. |
| Temperature | 80 - 120 °C | Varies with substrate reactivity. |
| Typical Yield | 60 - 95% | Highly dependent on specific substrates and conditions. |
Application Note 2: Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds from aryl halides and boronic acids.[4][8] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials and Equipment:
-
This compound (1.0 equiv)
-
Aryl or Vinyl Boronic Acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine this compound, the boronic acid, and the palladium catalyst.
-
Add the organic solvent (e.g., Toluene).
-
Add the aqueous base solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the biaryl product.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Reactivity order: I > Br > Cl.[4] |
| Boron Reagent | Aryl/Vinyl Boronic Acids or Esters | Generally stable and easy to handle.[9] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | 1-5 mol% loading.[8][9] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of the base is common.[8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic systems are frequently used.[9] |
| Temperature | 60 - 110 °C | Dependent on catalyst and substrate. |
| Typical Yield | 70 - 98% | Generally high-yielding and clean reactions. |
Application Note 3: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group and fluorine atoms activates the benzene ring of this compound for nucleophilic aromatic substitution.[2] This allows for the selective displacement of one of the fluorine atoms (typically ortho or para to the nitro group) by a suitable nucleophile.
Caption: Logical flow of SNAr reaction activation.
Experimental Protocol: General SNAr Reaction
Materials and Equipment:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., alcohol, amine, thiol; 1.1-2.0 equiv)
-
Base (e.g., K₂CO₃, Et₃N, or NaH; 1.5-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Round-bottom flask with condenser
-
Magnetic stirrer and hotplate
Procedure:
-
If using an alcohol or thiol nucleophile, pre-treat it with a base like NaH in the solvent at 0 °C to generate the corresponding alkoxide or thiolate.
-
Dissolve this compound in the anhydrous polar aprotic solvent.
-
Add the nucleophile (or the pre-formed salt) to the solution. If the nucleophile is an amine, a non-nucleophilic base like K₂CO₃ can be added directly to the mixture.
-
Heat the reaction mixture, typically between room temperature and 100 °C, until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench by pouring it into ice-water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Data Presentation: SNAr Reaction Examples
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Expected Product |
| Phenol | K₂CO₃ | DMF | 80 | 2-Bromo-1-fluoro-5-nitro-3-phenoxybenzene |
| Morpholine | K₂CO₃ | DMSO | 60 | 4-(2-Bromo-3-fluoro-5-nitrophenyl)morpholine |
| Methanol | NaH | THF/DMF | 25 - 50 | 2-Bromo-1-fluoro-3-methoxy-5-nitrobenzene |
| Ethanethiol | Et₃N | Acetonitrile | 50 | 2-Bromo-1-(ethylthio)-3-fluoro-5-nitrobenzene |
Application Note 4: Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine, a versatile functional group that is a precursor for amides, sulfonamides, and diazonium salts.[2]
Caption: General workflow for the reduction of a nitro group.
Experimental Protocol: Reduction using SnCl₂·2H₂O
Materials and Equipment:
-
A derivative of this compound (1.0 equiv)
-
Stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or NaOH solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the nitro-containing starting material in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O portion-wise to the solution. The reaction is often exothermic.
-
After the addition is complete, heat the mixture to reflux for 1-4 hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add water and carefully basify the mixture by adding saturated NaHCO₃ solution or 2M NaOH until the pH is ~8-9. A tin hydroxide precipitate will form.
-
Filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the aniline product, which can be further purified if necessary.
Data Presentation: Common Nitro Reduction Methods
| Reagent | Solvent | Temperature (°C) | Notes |
| H₂, Pd/C | Ethanol, Methanol, EtOAc | 25 - 50 | Catalytic hydrogenation; clean but may reduce other functional groups. |
| SnCl₂·2H₂O | Ethanol, EtOAc | 50 - 80 | Stoichiometric; reliable and common lab method.[2] |
| Fe / NH₄Cl | Ethanol / H₂O | 80 - 100 | Inexpensive and effective; uses iron powder in the presence of an electrolyte.[10] |
| Sodium Dithionite (Na₂S₂O₄) | THF / H₂O | 25 - 60 | Mild reducing agent, useful for sensitive substrates. |
References
- 1. Cas 147808-42-2,5-Bromo-1,3-difluoro-2-nitrobenzene | lookchem [lookchem.com]
- 2. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 2-Bromo-1,3-difluoro-5-nitrobenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is presented as a two-step process, commencing with the Sandmeyer reaction of 3,5-difluoroaniline to produce 1-bromo-3,5-difluorobenzene, followed by the regioselective nitration to yield the final product.
Data Presentation
The physical and chemical properties of the key compounds in this synthesis are summarized in the tables below for easy reference and comparison.
Table 1: Properties of Starting Material and Intermediate
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,5-Difluoroaniline | 372-39-4[1][2][3][4] | C₆H₅F₂N | 129.11[1][2] | 37-41[1][2] | 82 (at 20 mmHg)[1] |
| 1-Bromo-3,5-difluorobenzene | 461-96-1[5][6] | C₆H₃BrF₂ | 192.99[5][6] | N/A | 140 |
Table 2: Properties of Final Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 147808-42-2[7] | C₆H₂BrF₂NO₂ | 237.99[7] | Solid |
Synthesis Pathway
The overall synthetic route is a two-step process. First, 3,5-difluoroaniline is converted to 1-bromo-3,5-difluorobenzene via a Sandmeyer reaction. This intermediate is then nitrated to produce the final product, this compound.
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Large-Scale Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction
This protocol is adapted from established procedures for the Sandmeyer reaction and is suitable for scaling.[5][8][9]
Materials:
-
3,5-Difluoroaniline (1.0 eq)
-
Hydrobromic acid (HBr, 48% aqueous solution, 3.0 eq)
-
Sodium nitrite (NaNO₂, 1.05 eq)
-
Copper(I) bromide (CuBr, 0.2 eq)
-
Water (for dissolving NaNO₂)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling system (chiller or ice/salt bath)
-
Heating mantle
-
Large separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Diazotization:
-
Charge the jacketed reactor with 3,5-difluoroaniline (1.0 eq) and 48% hydrobromic acid (3.0 eq).
-
Cool the stirred mixture to 0-5 °C using the cooling system.
-
In a separate vessel, prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Slowly add the sodium nitrite solution to the reactor via the addition funnel, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate large vessel, prepare a solution of copper(I) bromide (0.2 eq) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution to the stirred CuBr/HBr solution.
-
The reaction is exothermic, and nitrogen gas will evolve. Control the addition rate to maintain a manageable reaction temperature (typically below 40 °C).
-
After the addition is complete, slowly warm the reaction mixture to 60-70 °C and hold for 1-2 hours, or until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a large separatory funnel and extract the product with diethyl ether or dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 1-bromo-3,5-difluorobenzene can be purified by vacuum distillation to yield a colorless to light yellow liquid.
-
Table 3: Stoichiometry for Step 1 (Example Scale)
| Reagent | Molar Eq. | Molecular Weight | Amount (kg) | Moles (mol) |
| 3,5-Difluoroaniline | 1.0 | 129.11 | 10.0 | 77.45 |
| HBr (48%) | 3.0 | 80.91 | 56.4 (117.5 L) | 232.35 |
| Sodium Nitrite | 1.05 | 69.00 | 5.61 | 81.32 |
| Copper(I) Bromide | 0.2 | 143.45 | 2.22 | 15.49 |
Step 2: Large-Scale Synthesis of this compound by Nitration
This protocol is based on general procedures for the nitration of halogenated aromatic compounds.
Materials:
-
1-Bromo-3,5-difluorobenzene (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
-
Dichloromethane or ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling system (chiller or ice/salt bath)
-
Large beaker or vessel for quenching
-
Large separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Nitration:
-
Charge the jacketed reactor with concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C.
-
Slowly add 1-bromo-3,5-difluorobenzene (1.0 eq) to the cold, stirred sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of cold, concentrated sulfuric acid. Keep this mixture cold.
-
Slowly add the cold nitrating mixture to the reactor via the addition funnel, ensuring the internal temperature does not exceed 10-15 °C.
-
After the addition is complete, stir the reaction mixture at 10-15 °C for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate.
-
Filter the solid product and wash thoroughly with cold water until the washings are neutral.
-
For further purification, the crude product can be dissolved in dichloromethane or ethyl acetate and washed with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The final product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Table 4: Stoichiometry for Step 2 (Example Scale)
| Reagent | Molar Eq. | Molecular Weight | Amount (kg) | Moles (mol) |
| 1-Bromo-3,5-difluorobenzene | 1.0 | 192.99 | 10.0 | 51.81 |
| Sulfuric Acid (98%) | - | 98.08 | (See protocol) | - |
| Nitric Acid (70%) | 1.1 | 63.01 | 5.13 (3.66 L) | 56.99 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures for both steps of the synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-ジフルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluoroaniline | 372-39-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1,3-difluoro-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1,3-difluoro-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common synthetic route is the electrophilic nitration of 1-Bromo-3,5-difluorobenzene. This reaction typically employs a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid.
Q2: What are the main challenges in this synthesis?
A2: The main challenges include controlling the regioselectivity of the nitration to favor the desired isomer, preventing over-nitration (dinitration), and achieving a high yield of the target compound. The separation of the desired product from unreacted starting material and undesired isomers can also be challenging due to their similar physical properties.
Q3: What are the expected side products in this reaction?
A3: The primary side products are other isomers of bromo-difluoro-nitrobenzene. Due to the directing effects of the bromo and fluoro substituents (ortho, para-directing), nitration can also occur at other positions on the aromatic ring. Dinitro compounds can also form if the reaction conditions are too harsh.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the reaction mixture to the starting material, the formation of the product and the consumption of the starting material can be tracked.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Loss of product during workup and purification. | - Increase reaction time or temperature cautiously, monitoring for side product formation. - Optimize the temperature; too low may slow the reaction, too high may promote side reactions. - Use a slight excess of the nitrating agent. - Ensure efficient extraction and careful handling during purification steps. |
| Formation of Multiple Isomers | - Reaction temperature is too high, reducing regioselectivity. - Incorrect ratio of acids (e.g., nitric acid to sulfuric acid). | - Maintain a low reaction temperature (typically 0-10 °C) to enhance the formation of the desired isomer. - Carefully control the stoichiometry of the acid mixture. |
| Presence of Dinitro Byproducts | - Reaction conditions are too harsh (high temperature, high concentration of nitrating agent). - Extended reaction time. | - Use milder nitrating conditions. - Reduce the reaction temperature and time. - Use a less concentrated nitrating agent. |
| Difficulty in Purifying the Product | - Similar boiling points and polarities of the desired product and isomers. - Contamination with starting material. | - Employ high-resolution purification techniques such as fractional distillation under reduced pressure or column chromatography with a suitable eluent system. - Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. |
Experimental Protocols
Synthesis of 1-Bromo-3,5-difluorobenzene (Starting Material)
This procedure is based on the Sandmeyer reaction of 3,5-difluoroaniline.
Materials:
-
3,5-difluoroaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve 3,5-difluoroaniline in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-Bromo-3,5-difluorobenzene.
-
Purify the crude product by distillation.
Synthesis of this compound
This protocol is a general method for the nitration of 1-Bromo-3,5-difluorobenzene.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid or potassium nitrate
-
Ice
-
Dichloromethane or diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flask containing concentrated sulfuric acid, cool the acid to 0 °C in an ice bath.
-
Slowly add 1-Bromo-3,5-difluorobenzene to the sulfuric acid with stirring, maintaining the temperature at 0-5 °C.
-
Slowly add fuming nitric acid or potassium nitrate portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or fractional distillation under reduced pressure.
Data Presentation
Table 1: Reaction Conditions for Nitration of Halogenated Benzenes and Reported Yields
| Starting Material | Nitrating Agent | Acid Catalyst | Temperature (°C) | Reported Yield (%) | Reference |
| Nitrobenzene | Bromine trifluoride/Bromine | - | 0-10 | 81 | [1] |
| 1-broMo-5-fluoro-2-Methylbenzene | Potassium nitrate | Sulfuric acid | 0-5 then 25 | 54.3 | [2] |
| 2-bromo-4,6-difluoroaniline | Sodium nitrite | Hydrochloric acid | 0-5 | 75 (of deaminated product) | [3] |
Note: The yields are for similar but not identical reactions and should be used as a general guide.
Visualizations
References
Technical Support Center: Nitration of 1-Bromo-3,5-difluorobenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 1-bromo-3,5-difluorobenzene. The information is grounded in the principles of electrophilic aromatic substitution, offering guidance on potential side reactions and optimization of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 1-bromo-3,5-difluorobenzene?
The major product is anticipated to be 1-bromo-3,5-difluoro-2-nitrobenzene. In electrophilic aromatic substitution, halogen substituents are deactivating yet ortho-para directing.[1][2][3] The two fluorine atoms and the bromine atom will direct the incoming nitro group to the positions ortho and para to themselves. The position C2 is ortho to the bromine atom and one fluorine atom, and para to the other fluorine atom, making it the most electronically activated site.
Q2: What are the potential side reactions I should be aware of?
The primary side reactions include the formation of regioisomers and dinitrated products.
-
Isomer Formation: While 1-bromo-3,5-difluoro-2-nitrobenzene is the expected major product, the formation of 1-bromo-3,5-difluoro-4-nitrobenzene is a possible side reaction. The regioselectivity is influenced by the complex interplay of the inductive and resonance effects of the three halogen substituents.[1][4]
-
Dinitration: Under harsh reaction conditions, such as elevated temperatures or high concentrations of the nitrating agent, dinitration can occur, leading to the formation of 1-bromo-3,5-difluoro-2,4-dinitrobenzene or other dinitrated isomers.
Q3: How can I minimize the formation of side products?
To enhance the selectivity for the desired 2-nitro isomer and minimize side reactions, consider the following:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to reduce the rate of dinitration and improve regioselectivity.
-
Stoichiometry: Use a controlled amount of the nitrating agent (e.g., nitric acid) to avoid excess that can lead to dinitration.
-
Reaction Time: Monitor the reaction progress closely and quench it once the starting material is consumed to prevent the formation of byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the nitrating agent is fresh and of the correct concentration.- Extend the reaction time, while carefully monitoring for side product formation.- Verify the reaction temperature is within the optimal range. |
| Formation of multiple isomers. | - Lower the reaction temperature to improve regioselectivity.- Consider using a milder nitrating agent. | |
| Presence of Dinitrated Products | Reaction temperature is too high. | - Maintain a consistently low temperature (0-5 °C) throughout the addition of the nitrating agent and the reaction. |
| Excess nitrating agent. | - Use a stoichiometric amount of the nitrating agent. | |
| Difficult Purification | Co-elution of isomers. | - Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.- Consider derivatization of the isomers to facilitate separation. |
Experimental Protocols
General Protocol for the Nitration of 1-Bromo-3,5-difluorobenzene
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: Dissolve 1-bromo-3,5-difluorobenzene in a suitable solvent (e.g., dichloromethane) and cool the solution to 0 °C. Add the pre-formed nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 5 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Minimizing byproduct formation in Suzuki coupling of 2-Bromo-1,3-difluoro-5-nitrobenzene
Technical Support Center: Suzuki Coupling of 2-Bromo-1,3-difluoro-5-nitrobenzene
This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation in the Suzuki coupling of this compound, a strongly electron-deficient aryl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki coupling of this compound?
The primary byproducts encountered are typically:
-
Homocoupling Product: The dimerization of the organoboron reagent (e.g., Ar'-Ar' from Ar'-B(OH)₂). This is often promoted by the presence of oxygen, which can lead to the formation of palladium(II) species that facilitate this side reaction.[1][2]
-
Hydrodehalogenation (Dehalogenation) Product: The bromine atom on this compound is replaced by a hydrogen atom, forming 1,3-difluoro-5-nitrobenzene. This side reaction is often caused by the formation of palladium-hydride (Pd-H) species.[3]
-
Protodeborylation Product: The boronic acid functional group of the coupling partner is replaced by a hydrogen atom. This can occur due to the degradation of the boronic acid, especially in the presence of moisture.[4]
Q2: Why is this compound a challenging substrate?
This substrate is an electron-deficient aryl halide due to the presence of two fluorine atoms and a nitro group. While electron-withdrawing groups can activate the C-Br bond for oxidative addition, they also make the aryl halide more susceptible to certain side reactions, such as dehalogenation.[5] Careful optimization of the catalyst, ligand, and base is crucial for a successful reaction.
Q3: What is the general mechanism of dehalogenation and how can it be avoided?
Dehalogenation typically occurs through the formation of a palladium-hydride (Pd-H) species.[3] This can arise from reactions with the base, solvent (especially alcohols), or trace water.[3] The Pd-H species can then react with the aryl halide intermediate to produce the dehalogenated byproduct.[3] To minimize this:
-
Choose the right base: Avoid bases that can easily generate hydrides. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[6]
-
Select an appropriate ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over the dehalogenation pathway.[3][7]
-
Use high-purity reagents and solvents: Minimize sources of adventitious water or other hydride sources.
Q4: How does the choice of base impact the reaction?
The base is critical for activating the boronic acid to facilitate transmetalation.[4][8] Its strength and type can significantly influence the reaction outcome.
-
Inorganic bases like carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[6][9]
-
For electron-deficient aryl bromides, a stronger base like Cs₂CO₃ or K₃PO₄ may be required to achieve a good reaction rate.[5][6]
-
The base helps form the more reactive borate anion [RB(OH)₃]⁻ from the boronic acid, which accelerates the transmetalation step.[10][11]
Troubleshooting Guide
This section addresses specific problems you might encounter during the experiment.
Problem 1: High Levels of Homocoupling Byproduct
High levels of the boronic acid dimer suggest an issue with catalyst oxidation or stability.
| Possible Cause | Solution |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][6] Solution: Thoroughly degas all solvents and the reaction mixture using techniques like bubbling with an inert gas (argon or nitrogen) for 15-20 minutes or employing several freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Catalyst System | The catalyst may not be active enough, leading to competing side reactions. Solution: Use a pre-catalyst/ligand system known for high activity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the catalyst and promote the desired cross-coupling.[7] |
| High Reaction Temperature | Excessive heat can accelerate catalyst decomposition and side reactions.[2] Solution: Optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., starting at 80 °C and adjusting as needed). |
Problem 2: Significant Formation of Dehalogenated Byproduct
The presence of 1,3-difluoro-5-nitrobenzene indicates a prevalent dehalogenation side reaction.
| Possible Cause | Solution |
| Inappropriate Base or Ligand | The base might be a source of hydrides, or the ligand may not effectively promote reductive elimination of the desired product.[3] Solution: Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃.[6] Use bulky, electron-rich phosphine ligands that can accelerate the desired catalytic cycle, minimizing the lifetime of intermediates that could lead to dehalogenation. |
| Slow Transmetalation | If the transmetalation step is slow, it allows more time for competing dehalogenation to occur.[3] Solution: Ensure you are using a suitable base (e.g., K₃PO₃, Cs₂CO₃) to efficiently generate the active borate species.[10][11] Using a more reactive boronic ester (e.g., a pinacol ester) can sometimes improve the rate of transmetalation. |
| Presence of Water/Protic Solvents | Trace water or protic solvents can react with the palladium complex to form Pd-H species.[3] Solution: Use anhydrous solvents and reagents. If an aqueous base solution is required, carefully control the amount of water. A common solvent system is Toluene/Water or Dioxane/Water.[6] |
Problem 3: Low or No Yield of the Desired Product
Low conversion can be due to several factors related to reaction setup and reagent quality.
| Possible Cause | Solution |
| Poor Quality Boronic Acid | Boronic acids can degrade via protodeboronation, especially if old or improperly stored.[4] They can also exist as inactive trimeric boroxine anhydrides.[4] Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., pinacol ester) and using that in the reaction. |
| Catalyst Inactivity | The palladium catalyst may not be in its active Pd(0) state. Solution: Ensure proper degassing to prevent oxidation.[6] If using a Pd(II) precatalyst like Pd(OAc)₂, the ligand should help facilitate its reduction in situ. Some protocols may benefit from the addition of a mild reducing agent. |
| Improper Solvent System | The chosen solvent may not adequately dissolve all reactants or facilitate the catalytic cycle. Solution: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous basic solution is often optimal.[6] The aqueous phase is crucial for dissolving the inorganic base and promoting transmetalation. |
Visual Troubleshooting and Process Guides
The following diagrams illustrate the troubleshooting workflow and the factors leading to byproduct formation.
Caption: Troubleshooting decision tree for Suzuki coupling.
Caption: Factors influencing byproduct formation.
General Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and the ligand, then add them to the main reaction flask.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene) and degassed water to the flask. A typical solvent ratio is 4:1 or 5:1 organic to aqueous.
-
Degassing: Thoroughly degas the entire reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scale-Up of 2-Bromo-1,3-difluoro-5-nitrobenzene Reactions
Welcome to the technical support center for challenges in the scale-up of reactions involving 2-Bromo-1,3-difluoro-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound that I should be aware of during scale-up?
A1: this compound is a highly reactive intermediate due to its specific functional groups.[1][2] The key characteristics to consider are:
-
High Reactivity: The presence of a nitro group and two fluorine atoms strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[2][3]
-
Potential for Hazardous Reactions: The nitro group makes the compound potentially hazardous, and it must be handled with care to avoid uncontrolled exothermic reactions.[1]
-
Multiple Reaction Sites: The molecule has several reactive sites, which can lead to side reactions if conditions are not carefully controlled during scale-up.
Q2: What are the most common types of reactions where this compound is used, and what are the initial scale-up considerations?
A2: This compound is a versatile building block, primarily used in:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are good leaving groups, readily displaced by nucleophiles. Scale-up requires careful temperature control to manage the exothermicity of the reaction.[4]
-
Suzuki Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[5] Catalyst selection and managing byproducts are key challenges.[6]
-
Buchwald-Hartwig Amination: The bromine is also susceptible to palladium-catalyzed C-N bond formation. Optimization of the catalyst system (palladium precursor, ligand, and base) is crucial for successful scale-up.[7][8][9]
Q3: What are the major safety concerns when scaling up reactions with this compound?
A3: The primary safety concern is the potential for a runaway reaction, especially in nitrated compounds.[10] Key considerations include:
-
Thermal Stability: The nitro group can lead to thermal instability at elevated temperatures. It's crucial to understand the thermal profile of the reaction.
-
Exothermicity: SNAr reactions are often highly exothermic. Inadequate heat removal on a larger scale can lead to a rapid increase in temperature and pressure.[11][12]
-
Gas Evolution: Some side reactions or decomposition can lead to gas evolution, which can over-pressurize a reactor if not properly vented.
Q4: How does the purity of this compound affect scale-up?
A4: The purity of the starting material is critical for reproducibility and minimizing side reactions. Impurities can:
-
Interfere with Catalysts: In Suzuki and Buchwald-Hartwig reactions, certain impurities can poison the palladium catalyst, leading to incomplete conversion.
-
Cause Side Reactions: Reactive impurities can lead to the formation of unexpected byproducts, complicating purification.
-
Impact Product Quality: Impurities in the starting material can be carried through the synthesis and contaminate the final product.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low Yield or Incomplete Conversion
| Possible Cause | Troubleshooting Step |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for exotherms. |
| Nucleophile is not reactive enough. | Consider using a stronger base to deprotonate the nucleophile in situ, or switch to a more nucleophilic reagent. |
| Poor solvent choice. | Ensure the solvent can dissolve all reactants and is stable at the reaction temperature. Aprotic polar solvents like DMF or DMSO are often effective. |
| Deactivation of the aromatic ring. | While the nitro and fluoro groups are activating, other substituents on the nucleophile might hinder the reaction. Re-evaluate the electronic properties of your reactants. |
Issue: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Lack of regioselectivity. | The two fluorine atoms are electronically similar. To achieve selective substitution, consider steric hindrance on the nucleophile or fine-tuning the reaction temperature. |
| Di-substitution. | If the product of the first substitution can react further, control the stoichiometry of the nucleophile carefully. Adding the nucleophile slowly can also help. |
| Side reactions with the nitro group. | Strong nucleophiles can sometimes react with the nitro group. Use milder reaction conditions or protect the nitro group if necessary. |
Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
Issue: Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Impurities in starting materials or solvents. | Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen. |
| Incorrect ligand choice. | The choice of phosphine ligand is critical. Screen a variety of ligands to find one that is stable and provides good turnover for your specific substrate. |
| High reaction temperature. | Excessive heat can lead to the decomposition of the catalyst. Optimize the temperature to be high enough for reaction but not so high as to degrade the catalyst. |
| Presence of water. | While some water can be beneficial in Suzuki couplings, too much can hydrolyze the boronic acid and affect the catalyst. Ensure anhydrous conditions for Buchwald-Hartwig aminations. |
Issue: Byproduct Formation
| Possible Cause | Troubleshooting Step |
| Homocoupling of the boronic acid (Suzuki). | This is a common side reaction. Adjusting the base, solvent, and temperature can minimize this. Using a different boronic acid derivative (e.g., a boronate ester) may also help. |
| Hydrodehalogenation (replacement of Br with H). | This can occur if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture. Use a milder base or lower the temperature. |
| Reaction at fluorine positions. | While less likely than reaction at the bromine, under certain conditions, C-F activation can occur. Careful selection of the catalyst and ligand is key to ensuring selectivity for the C-Br bond. |
Experimental Protocols
Key Experiment 1: Scale-Up of a Nucleophilic Aromatic Substitution Reaction
Objective: To synthesize N-benzyl-2,6-difluoro-4-nitroaniline from this compound and benzylamine.
Methodology:
-
Reactor Setup: A 1L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is used.
-
Reagent Charging:
-
Charge this compound (100 g, 0.42 mol) and potassium carbonate (87 g, 0.63 mol) into the reactor.
-
Add N,N-dimethylformamide (DMF, 500 mL).
-
-
Reaction:
-
Begin stirring and heat the mixture to 80°C under a nitrogen atmosphere.
-
Slowly add benzylamine (54 g, 0.50 mol) to the reactor over 1 hour using a dropping funnel.
-
Monitor the internal temperature closely to control the exotherm.
-
After the addition is complete, maintain the temperature at 80°C for 4-6 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water (2 L) with stirring.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure N-benzyl-2,6-difluoro-4-nitroaniline.
-
Key Experiment 2: Scale-Up of a Suzuki Coupling Reaction
Objective: To synthesize 2,6-difluoro-4-nitro-1,1'-biphenyl from this compound and phenylboronic acid.
Methodology:
-
Reactor Setup: A 1L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Reagent Charging:
-
Charge this compound (100 g, 0.42 mol), phenylboronic acid (61 g, 0.50 mol), and sodium carbonate (133 g, 1.26 mol) into the reactor.
-
Add a solvent mixture of toluene (400 mL) and water (100 mL).
-
-
Catalyst Addition:
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (4.8 g, 0.0042 mol).
-
-
Reaction:
-
Heat the mixture to 90°C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the temperature for 8-12 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by HPLC or TLC.
-
After completion, cool the reaction to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Aromatic Substitution
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Reactant A | This compound | This compound |
| Reactant B | Benzylamine | Benzylamine |
| Solvent | DMF (5 mL) | DMF (500 mL) |
| Base | K₂CO₃ | K₂CO₃ |
| Temperature | 80°C | 80°C (with jacket cooling) |
| Addition Time | 5 min | 1 hour |
| Reaction Time | 4 hours | 6 hours |
| Yield | 92% | 88% |
| Purity (HPLC) | >98% | >97% |
Table 2: Catalyst Screening for Suzuki Coupling
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 91 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 88 |
Visualizations
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Caption: Generalized catalytic cycle for Suzuki and Buchwald-Hartwig reactions.
References
- 1. Cas 147808-42-2,5-Bromo-1,3-difluoro-2-nitrobenzene | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vapourtec.com [vapourtec.com]
- 5. 5-Bromo-1,3-difluoro-2-nitrobenzene | 147808-42-2 [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Bromo-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support resource for the purification of crude 2-Bromo-1,3-difluoro-5-nitrobenzene. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we understand that achieving high purity is critical for the success of your research and development endeavors. This center offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of purifying this polyhalogenated nitroaromatic compound.
Diagram: General Purification and Troubleshooting Workflow
The following diagram outlines a typical workflow for the purification of crude this compound, incorporating decision points for troubleshooting common issues.
Caption: A decision-making workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. Common synthesis pathways involve the nitration of 1-bromo-3,5-difluorobenzene or the bromination of 1,3-difluoro-5-nitrobenzene.[1] Based on these routes, potential impurities include:
-
Positional Isomers: Isomers such as 4-Bromo-1,3-difluoro-2-nitrobenzene or 2-Bromo-1,5-difluoro-3-nitrobenzene can form due to incomplete regioselectivity during the nitration or bromination steps. The separation of these isomers is often the primary purification challenge.
-
Unreacted Starting Materials: Residual 1-bromo-3,5-difluorobenzene or 1,3-difluoro-5-nitrobenzene may be present.
-
Di-nitrated or Di-brominated Byproducts: Although less common under controlled conditions, over-reaction can lead to the formation of di-nitrated or di-brominated species.
-
Residual Acids and Reagents: Traces of nitric acid, sulfuric acid, or bromine may persist after the reaction workup.
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the impurity profile of your crude material.
-
Recrystallization is a highly effective and scalable method if the impurities have significantly different solubilities compared to the desired product. It is particularly useful for removing small amounts of impurities and for final polishing to obtain highly crystalline material.
-
Column Chromatography is the preferred method when dealing with a mixture of positional isomers or when impurities have similar solubility characteristics to the product.[2] Flash chromatography, a variation of this technique, is often used to expedite the separation process.
Q3: How can I effectively monitor the purification progress?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound.
-
Visualization: As a nitroaromatic compound, it can often be visualized under UV light (254 nm). For more sensitive detection, specific staining methods can be employed. A common method involves the reduction of the nitro group to an amine on the TLC plate, followed by diazotization and coupling to form a colored azo dye.
-
Solvent System Selection: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. The optimal solvent system should provide a clear separation between your product and its impurities, with the product having an Rf value ideally between 0.2 and 0.4 for good separation on a column.[3]
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point.[4][5][6] If you observe a broad melting point after purification, it is advisable to repeat the purification step or consider an alternative method.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product Formation | The melting point of the compound is lower than the boiling point of the solvent, causing it to "oil out" before crystallizing. The presence of significant impurities can also lower the melting point, exacerbating this issue. | 1. Add more solvent: This will lower the saturation point and may allow the solution to cool below the compound's melting point before precipitation occurs. 2. Use a lower-boiling point solvent or a mixed solvent system: A solvent with a lower boiling point will reduce the risk of oiling out. Alternatively, a two-solvent system can be employed where the compound is dissolved in a good solvent at high temperature, and a poor solvent is added to induce crystallization at a lower temperature. 3. Scratch the inside of the flask: This can provide nucleation sites for crystal growth. |
| Low or No Crystal Yield | 1. Too much solvent was used: This keeps the compound dissolved even at low temperatures. 2. The cooling process was too rapid: This can lead to the formation of very small crystals that are difficult to filter or result in a supersaturated solution. 3. The chosen solvent is too "good": The compound has high solubility even at low temperatures. | 1. Concentrate the solution: Gently boil off some of the solvent to increase the concentration of the solute. 2. Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. 3. Induce crystallization: Add a seed crystal of the pure compound or scratch the inner surface of the flask with a glass rod. 4. Re-evaluate your solvent choice: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. |
| Impurities Co-crystallize with the Product | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | 1. Change the recrystallization solvent: Experiment with solvents of different polarities. For polyhalogenated aromatics, common solvents include ethanol, methanol, hexanes, or mixtures like ethanol/water. 2. Perform a hot filtration: If insoluble impurities are present, filter the hot solution before allowing it to cool. 3. Consider a preliminary purification step: If the crude material is highly impure, a quick filtration through a plug of silica gel or an initial column chromatography step may be necessary to remove the bulk of the impurities before recrystallization. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | The chosen eluent system is not optimal for resolving compounds with very similar polarities. | 1. Optimize the mobile phase: Systematically vary the ratio of your non-polar and polar solvents. For challenging separations, a very small change in the solvent ratio can have a significant impact. Consider using a different solvent system altogether. For example, if a hexane/ethyl acetate mixture is not effective, a dichloromethane/hexane system might provide better selectivity. 2. Use a longer column: A longer column provides more surface area for the separation to occur. 3. Employ a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen the elution bands of later-eluting compounds. |
| Compound Tailing or Streaking on the Column | 1. Column overloading: Too much sample has been loaded onto the column. 2. The compound is sparingly soluble in the eluent: This can cause the compound to precipitate and re-dissolve as it moves down the column. 3. Strong interaction with the stationary phase: The electron-deficient nature of the aromatic ring may lead to strong interactions with the slightly acidic silica gel. | 1. Reduce the sample load: A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight. 2. Ensure complete dissolution before loading: Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column. 3. Use a less acidic stationary phase: Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or alumina. |
| The Compound Does Not Elute from the Column | 1. The eluent is not polar enough. 2. The compound may have decomposed on the silica gel. | 1. Increase the polarity of the eluent: Gradually increase the percentage of the polar solvent in your mobile phase. 2. Check for compound stability on silica: Before running a column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate to see if any decomposition has occurred. If the compound is unstable, consider using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10). The target compound should have an Rf value of approximately 0.2-0.3.[3]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar eluent (e.g., hexanes). Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using compressed air or a pump) to begin the elution process.[2]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Diagram: TLC Analysis and Visualization
Caption: A stepwise process for the analysis of crude this compound using TLC.
References
Preventing homocoupling in Suzuki reactions of aryl bromides
Technical Support Center: Suzuki Coupling Reactions
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing the undesired homocoupling of aryl bromides.
Troubleshooting Guide
This section addresses specific issues related to homocoupling in a direct question-and-answer format.
Q1: I am observing a significant amount of biaryl byproduct from the homocoupling of my aryl boronic acid. What are the primary causes?
A1: Homocoupling of boronic acids is a common side reaction that reduces the yield of your desired product and complicates purification.[1][2] The primary causes are typically related to two main mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[2][3] This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[1][2][4] Rigorous exclusion of oxygen is one of the most effective ways to suppress this pathway.[1][5]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer during its initial reduction to the active Pd(0) species.[1][2][4] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.
Q2: How can I adjust my reaction conditions to minimize homocoupling?
A2: Optimizing reaction parameters is critical. Key adjustments include the choice of catalyst, ligand, base, and solvent, as well as ensuring an inert atmosphere.
-
Rigorous Degassing: Thoroughly degassing all solvents and reagents is a crucial first step to prevent oxygen-mediated homocoupling.[1] Techniques like sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw method are highly effective.[1][6]
-
Choice of Palladium Source: Using a Pd(0) source, such as Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ to bypass the initial homocoupling pathway.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired cross-coupling over homocoupling.[1][7]
-
Base and Solvent: The choice of base is often substrate-dependent and may require screening.[1] Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over very strong bases. The solvent system (e.g., dioxane, THF, toluene, often with a small amount of water) should be chosen to ensure solubility of the reagents and compatibility with the chosen base.[6]
Q3: My standard conditions are still producing the homocoupled byproduct. What advanced strategies can I employ?
A3: If basic troubleshooting fails, consider these more advanced techniques:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[6]
-
Use of Additives: In some cases, adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without significantly interfering with the catalytic cycle.[5]
-
Aryltrifluoroborates: Consider converting your boronic acid to the corresponding potassium aryltrifluoroborate salt. These reagents are often more stable and less prone to protodeboronation and homocoupling compared to boronic acids.[8]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in Suzuki reactions?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl.[1][6] This is problematic because it consumes your starting material, lowers the yield of the intended cross-coupled product, and the resulting byproduct can be difficult to separate during purification due to its structural similarity to the target molecule.[2]
Q2: How does oxygen specifically promote the homocoupling of boronic acids?
A2: Oxygen's primary role in promoting homocoupling is through its interaction with the palladium catalyst. It can oxidize the catalytically active Pd(0) to Pd(II).[2][9] This Pd(II) species can then enter a separate catalytic cycle where it facilitates the coupling of two boronic acid molecules, leading to the unwanted biaryl product.[4][10]
Q3: Can the choice of base influence the rate of homocoupling?
A3: Yes, the base plays a critical role. While its primary function is to activate the boronic acid for transmetalation, the type and strength of the base can impact side reactions.[8] Very strong bases can sometimes promote side reactions, while weaker inorganic bases like carbonates or phosphates are often found to be effective while minimizing homocoupling.[11] The optimal choice is often dependent on the specific substrates and may require empirical screening.[1]
Data Presentation
Table 1: Effect of Ligands and Bases on Suzuki Coupling Yield
The following table summarizes representative effects of different reaction components on the yield of the desired cross-coupled product versus the homocoupled byproduct. Note: These are generalized trends and actual results will vary based on specific substrates.
| Ligand | Base | Typical Cross-Coupling Yield | Homocoupling Tendency | Key Considerations |
| PPh₃ | K₂CO₃ | Moderate to Good | Moderate | A standard, cost-effective choice but may not be optimal for challenging substrates. |
| SPhos | K₃PO₄ | Good to Excellent | Low | Bulky, electron-rich ligand that often accelerates reductive elimination, outcompeting homocoupling pathways.[7] |
| XPhos | Cs₂CO₃ | Good to Excellent | Low | Similar to SPhos, highly effective for sterically hindered aryl bromides. |
| None | NaOH | Low to Moderate | High | Ligandless conditions, especially with strong bases, can be prone to catalyst decomposition and side reactions like homocoupling. |
Experimental Protocols
Representative Protocol to Minimize Homocoupling
This protocol provides a general starting point for a Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, incorporating measures to suppress homocoupling.
1. Reagent Preparation:
-
Ensure the aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%) are of high purity.
-
The solvent (e.g., 1,4-dioxane or toluene) must be rigorously degassed.[7] This can be achieved by sparging with argon or nitrogen for 30-60 minutes or by performing at least three freeze-pump-thaw cycles.[6][7]
2. Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, base, palladium precursor, and ligand.
-
Seal the flask with a septum and purge the vessel with an inert gas (argon or nitrogen) for several minutes.[7]
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
3. Reaction Execution:
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
If homocoupling is a persistent issue, dissolve the arylboronic acid in a minimal amount of degassed solvent and add it dropwise to the reaction mixture over 30-60 minutes using a syringe pump.[6]
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to troubleshooting homocoupling in Suzuki reactions.
Caption: Suzuki catalytic cycle vs. the oxygen-mediated homocoupling side reaction.
Caption: A logical workflow for troubleshooting and minimizing aryl boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Bromo-1,3-difluoro-5-nitrobenzene
Welcome to the technical support center for reactions involving 2-Bromo-1,3-difluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered and electron-deficient aryl halide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound in cross-coupling reactions?
A1: The primary challenges stem from steric hindrance and electronic effects. The bromine atom is flanked by a fluorine and a nitro group, and also has a second fluorine atom in the other ortho position (C3). This crowding can hinder the oxidative addition step in catalytic cycles, such as in Suzuki and Buchwald-Hartwig reactions. Additionally, the strong electron-withdrawing nature of the nitro group and fluorine atoms influences the reactivity of the aromatic ring.
Q2: Which types of reactions are most suitable for functionalizing this molecule?
A2: Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are highly effective, provided that the catalyst system is carefully chosen to overcome steric hindrance. Nucleophilic Aromatic Substitution (SNAr) is also possible, but the meta-position of the nitro group relative to the bromine makes it less facile than in cases with ortho or para activation.
Q3: Why might my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound be failing?
A3: For an SNAr reaction to proceed efficiently, a strong electron-withdrawing group is typically required at the ortho or para position to the leaving group to stabilize the intermediate Meisenheimer complex. In this compound, the powerful nitro group is meta to the bromine. This positioning does not allow for resonance stabilization of the negative charge, leading to a higher activation energy and significantly lower reactivity compared to its ortho or para isomers.[1] To drive the reaction, more forcing conditions such as high temperatures and highly polar aprotic solvents are often necessary.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired biaryl product.
This is a common issue when dealing with sterically hindered aryl halides. The troubleshooting workflow below can help identify and resolve the problem.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Quantitative Data: Representative Suzuki Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 92 |
| 3-Thienylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O | 90 | 24 | 65 |
| 4-Formylphenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 78 |
Note: This data is representative and compiled from typical outcomes for sterically hindered aryl bromides. Actual yields may vary.
Buchwald-Hartwig Amination
Problem: Incomplete conversion or formation of side products (e.g., hydrodehalogenation).
The success of the Buchwald-Hartwig amination on this substrate is highly dependent on the ligand and base combination. The following guide addresses common failure points.
Caption: Troubleshooting guide for Buchwald-Hartwig amination.
Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 20 | 88 |
| Benzylamine | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 12 | 90 |
| Aqueous Ammonia | Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | 75 |
Note: This data is representative and compiled from typical outcomes for sterically hindered, electron-deficient aryl bromides.[2] Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup : To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition : Add a degassed solvent system (e.g., Toluene/H₂O 10:1, concentration 0.1 M) via syringe.
-
Degassing : Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization.
-
Reaction Setup : In an inert atmosphere glovebox, add this compound (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and the solid amine (if applicable, 1.2 equiv) to an oven-dried vial.
-
Reagent Addition : Remove the vial from the glovebox. Add the anhydrous, deoxygenated solvent (e.g., Toluene, 0.1 M) followed by the liquid amine (if applicable, 1.2 equiv). Finally, add the base (e.g., NaOtBu, 1.4 equiv).
-
Reaction : Seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.
References
Technical Support Center: Managing SNAr Reactions with Halogenated Nitrobenzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with competing Nucleophilic Aromatic Substitution (SNAr) reactions, with a focus on substrates like 2-Bromo-1,3-difluoro-5-nitrobenzene and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomeric products in my SNAr reaction?
A1: A mixture of products typically arises when your substrate has multiple potential reaction sites with similar activation levels. In a molecule like 5-Bromo-1,3-difluoro-2-nitrobenzene (an isomer of the title compound), the nitro group (-NO₂) strongly activates the two adjacent fluorine atoms at positions C1 and C3 for nucleophilic attack.[1][2] Since both positions are ortho to the powerful electron-withdrawing nitro group, a nucleophile can attack either site, leading to a mixture of the 1-substituted and 3-substituted products. The bromine at C5 is meta to the nitro group and is significantly less activated, so it is less likely to be displaced under typical SNAr conditions.[3]
Q2: Which halogen is the most likely leaving group in my reaction?
A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[3] This step is accelerated by a more electrophilic carbon. Consequently, the leaving group trend is often the reverse of that seen in Sₙ2 reactions, with fluoride being a better leaving group than bromide or chloride.[4] The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. Given the electronic activation by the ortho-nitro group on the fluorine atoms, they are the most probable leaving groups.
Q3: How can I improve the regioselectivity to favor a single product?
A3: Controlling regioselectivity between two similarly activated positions requires careful optimization of reaction parameters:
-
Steric Hindrance: Use a sterically bulky nucleophile. A larger nucleophile may preferentially attack the less sterically hindered fluorine atom.
-
Temperature Control: Lowering the reaction temperature can increase selectivity. The transition state energies for the two competing pathways may have different temperature dependencies, and lower temperatures will favor the pathway with the lower activation energy.
-
Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF, DMSO, and NMP are standard choices as they effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[5] Screening different solvents may reveal conditions that favor one regioisomer.
Q4: My reaction yield is low or the reaction is not proceeding. What are the common causes?
A4: Low or no yield in an SNAr reaction can stem from several factors:[6]
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough. For alcohols or thiols, pre-treatment with a strong base (e.g., NaH, K₂CO₃) to generate the corresponding alkoxide or thiolate is crucial.[7]
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents are generally preferred.[5]
-
Low Temperature: SNAr reactions often require heat to overcome the activation energy barrier. If the reaction is sluggish at a lower temperature, a gradual increase may be necessary.
-
Water Contamination: For reactions involving strong bases like NaH, the presence of water will quench the base and the generated nucleophile. Ensure anhydrous conditions by using flame-dried glassware and dry solvents.
Q5: I'm observing unexpected byproducts. What could they be?
A5: Besides the expected substitution products, other species can be generated:
-
Disubstitution Products: If an excess of the nucleophile is used or the reaction is run for too long at high temperatures, a second substitution event can occur, replacing the second fluorine atom.
-
Nitro Group Reduction: Some nucleophiles or reaction conditions can reduce the nitro group, leading to aniline derivatives or other reduction products.
-
Benzyne Formation: Although less common under SNAr conditions, very strong bases at high temperatures can potentially lead to elimination reactions and the formation of a highly reactive benzyne intermediate.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Regioselectivity | • Similar electronic activation of C1-F and C3-F positions. • Low steric differentiation between sites. | • Use a Bulky Nucleophile: Introduce steric hindrance to favor the less crowded site. • Lower Reaction Temperature: May enhance selectivity by favoring the path with the lowest activation energy. • Screen Solvents: Evaluate a range of polar aprotic solvents (DMF, DMSO, NMP, Acetonitrile). |
| Low or No Product Yield | • Weak nucleophile. • Inappropriate solvent or temperature. • Presence of water in the reaction. • Insufficient activation of the leaving group (less likely with an ortho-NO₂ group). | • Activate the Nucleophile: For alcohols/thiols, use a strong base like NaH or t-BuOK to generate the active nucleophile prior to adding the substrate.[7] • Optimize Conditions: Increase temperature gradually. Ensure a suitable polar aprotic solvent is used. • Use Anhydrous Conditions: Flame-dry glassware and use anhydrous solvents, especially when using water-sensitive reagents. |
| Formation of Disubstitution Products | • Excess nucleophile used. • High reaction temperature or prolonged reaction time. | • Control Stoichiometry: Use 1.0-1.1 equivalents of the nucleophile. • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and stop the reaction once it is complete. • Reduce Temperature: Perform the reaction at the lowest effective temperature. |
| Complex Mixture of Byproducts | • Reaction temperature is too high, causing decomposition. • Nucleophile is reacting with the nitro group. | • Lower Reaction Temperature: High heat can lead to undesired side reactions.[5] • Protect Functional Groups: If the nucleophile has functional groups that might react with the nitro group, consider a protection strategy. |
Data Presentation
Table 1: Relative Reactivity of Halogens in 5-Bromo-1,3-difluoro-2-nitrobenzene
| Position | Leaving Group | Position Relative to -NO₂ | Activation Level | Expected Reactivity |
| C1 | Fluorine | Ortho | High (Resonance & Inductive) | High |
| C3 | Fluorine | Ortho | High (Resonance & Inductive) | High |
| C5 | Bromine | Meta | Low (Inductive only) | Low |
Table 2: Common Solvents for SNAr Reactions
| Solvent | Abbreviation | Boiling Point (°C) | Characteristics |
| N,N-Dimethylformamide | DMF | 153 | Excellent, widely used polar aprotic solvent. |
| Dimethyl Sulfoxide | DMSO | 189 | High-boiling polar aprotic solvent, good for dissolving salts. |
| N-Methyl-2-pyrrolidone | NMP | 202 | High-boiling polar aprotic solvent, effective for challenging reactions. |
| Acetonitrile | ACN | 82 | Lower boiling point, useful for reactions at moderate temperatures. |
Experimental Protocols
Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general method for the reaction of an amine with a halogenated nitroaromatic substrate.
Materials:
-
5-Bromo-1,3-difluoro-2-nitrobenzene (1.0 eq)
-
Primary or secondary amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Solvent (e.g., DMF or DMSO)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the halogenated nitrobenzene (1.0 eq) and dissolve it in the chosen solvent (DMF or DMSO).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (2.0 eq).
-
Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer(s).[7]
Visualizations
Caption: Competing SNAr pathways for 5-Bromo-1,3-difluoro-2-nitrobenzene.
Caption: A logical workflow for troubleshooting common SNAr reaction issues.
Caption: Key experimental factors influencing SNAr regioselectivity.
References
Technical Support Center: Use of Protecting Groups with 2-Bromo-1,3-difluoro-5-nitrobenzene Derivatives
Welcome to the technical support center for synthetic strategies involving 2-Bromo-1,3-difluoro-5-nitrobenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Nitro Group - A Double-Edged Sword
The electron-withdrawing nature of the nitro group is crucial for activating the aryl ring towards nucleophilic aromatic substitution (SNAr), but it also presents significant challenges for other transformations, particularly metal-catalyzed cross-coupling reactions.
Q1: I am attempting a Suzuki-Miyaura coupling at the C-Br bond, but I'm observing low yields and significant side products. Is the nitro group interfering?
A: Yes, this is a classic challenge. While Suzuki couplings on nitro-substituted aryl halides are feasible, the nitro group can cause several issues:
-
Reduction by Catalytic System: The phosphine ligands and other components of the catalytic system can reduce the nitro group, leading to aniline derivatives or other reduced species. This deactivates the substrate and consumes reagents.
-
Denitrative Coupling: Under certain conditions, particularly with highly active palladium catalysts like those employing BrettPhos, the C-NO₂ bond can undergo oxidative addition to the palladium center, leading to the nitro group itself acting as a leaving group.[1][2][3][4][5] While the C-Br bond is generally more reactive towards oxidative addition, this side reaction can diminish the yield of the desired product.[6]
-
Inhibition of Catalysis: The nitro group can sometimes interfere with the catalytic cycle, although the strong electron-withdrawing effect typically accelerates the rate-determining oxidative addition step at the C-Br bond.[6]
Troubleshooting Strategy: The "Reduce-Protect-Couple-Oxidize" Workflow
A robust and widely applicable strategy is to temporarily modify the nitro group. This involves reducing it to the more manageable aniline, protecting the resulting amino group, performing the desired coupling, and then re-oxidizing the amine back to the nitro group if required.
Below is a workflow diagram illustrating this common and effective strategy.
Caption: A robust workflow for functionalizing nitroarenes.
Q2: What are the best conditions for the initial reduction of the nitro group (Step 1)?
A: The goal is a chemoselective reduction that leaves the C-Br bond intact. Catalytic hydrogenation (e.g., H₂, Pd/C) is often too aggressive and can lead to hydrodebromination.[7]
Recommended Methods:
| Reagent System | Solvent | Temperature | Key Advantages & Considerations |
| Fe / NH₄Cl | EtOH / H₂O | Reflux | Cost-effective, mild, and generally high-yielding. A workhorse for this transformation.[8] |
| SnCl₂·2H₂O | EtOH or EtOAc | Reflux | Another classic and reliable method. The reaction is often clean, but tin waste can be a concern.[7] |
| Sodium Dithionite | H₂O / THF | RT - 50 °C | Very mild conditions, suitable for sensitive substrates. |
Q3: Which protecting group should I use for the aniline (Step 2), and how do I remove it (Step 4)?
A: The tert-butoxycarbonyl (Boc) group is the most common and highly recommended choice for this sequence.[9]
-
Protection (Installation): The reaction of the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically clean and high-yielding.[9]
-
Stability: The N-Boc group is robust and stable to the basic conditions of Suzuki couplings and the often basic conditions of Buchwald-Hartwig aminations.
-
Deprotection (Cleavage): The Boc group is easily removed under acidic conditions, which provides excellent orthogonality with many other protecting groups.[9][10][11]
Standard Deprotection Protocols:
| Reagent | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Very common and efficient.[9] Volatile reagents are easily removed. |
| HCl (4M solution) | 1,4-Dioxane or Ethyl Acetate | 0 °C to RT | Provides the product as a hydrochloride salt, which can be advantageous for purification.[11] |
| Thermal (Catalyst-Free) | High-boiling solvents (e.g., Toluene) | >120 °C | An option for substrates that are highly sensitive to strong acids.[12] |
Expert Tip: During acidic deprotection, the intermediate tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.[13] If you observe this side reaction, consider adding a scavenger like triethylsilane (TES) or anisole to your reaction mixture.
Q4: I need the nitro group in my final product. How can I reliably re-oxidize the aniline (Step 5)?
A: The oxidation of an electron-deficient aniline back to a nitrobenzene requires a potent oxidizing agent. The reaction can sometimes produce intermediates like nitroso or azoxy species.[14][15][16]
Reliable Oxidation Reagents:
| Reagent | Solvent | Key Features & References |
| m-CPBA | Dichloromethane (DCM) or Chloroform | A common and effective choice. May require an excess of the reagent.[14] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Acetone / H₂O | A powerful, relatively inexpensive, and environmentally benign oxidant. |
| Trifluoroperacetic Acid (TFPAA) | Dichloromethane (DCM) | Generated in situ from trifluoroacetic anhydride and hydrogen peroxide. Very powerful and effective for deactivated anilines.[14][17] |
Section 2: Reactions at the C-Br and C-F Bonds
Q5: I want to perform a Buchwald-Hartwig amination. Should I protect the nitro group?
A: It is highly advisable. While some examples of Buchwald-Hartwig reactions on nitroarenes exist, the strong basic conditions (e.g., NaOtBu, K₃PO₄) and the reductive nature of the catalytic system can lead to competing reactions at the nitro group.[18][19] A recent development has shown that nitroarenes can even serve as both the amine surrogate (via in-situ reduction) and the electrophile in a novel amination process, highlighting the complex reactivity.[20][21]
For a clean and predictable outcome, the "Reduce-Protect-Couple-Oxidize" strategy is the most reliable approach.
Q6: Can I selectively perform a nucleophilic aromatic substitution (SNAr) at one of the C-F bonds without affecting the C-Br or C-NO₂ bonds?
A: Yes. The fluorine atoms are highly activated towards SNAr by the ortho and para nitro group. The C-Br bond is generally unreactive under these conditions. You can achieve high selectivity for displacing a fluorine atom with various nucleophiles (e.g., amines, alkoxides, thiols).
Caption: SNAr reactions selectively target the activated C-F positions.
Key Considerations for SNAr:
-
Regioselectivity: The two fluorine atoms are chemically equivalent in the starting material. Monosubstitution will occur unless a large excess of the nucleophile is used.
-
Reaction Conditions: The reaction is typically run with a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Bromo-2,6-difluoroaniline
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add ethanol (5-10 mL per mmol of substrate) and a saturated aqueous solution of ammonium chloride (NH₄Cl) (1-2 mL per mmol).
-
Addition: Add iron powder (Fe, ~3.0 eq) portion-wise with vigorous stirring. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude aniline is often pure enough for the next step but can be purified by column chromatography if necessary.
Protocol 2: Boc-Protection of 4-Bromo-2,6-difluoroaniline
-
Setup: Dissolve the crude 4-bromo-2,6-difluoroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagents: Add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).[9]
-
Reaction: Stir the mixture at room temperature. Monitor by TLC or LC-MS until completion (typically 1-3 hours).
-
Workup: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting Boc-protected aniline is usually a clean solid that can be used directly.
References
- 1. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 21. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on SNAr Regioselectivity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the critical role of solvents in controlling the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a solvent in an SNAr reaction?
A1: The solvent in an SNAr reaction is not merely an inert medium but an active participant that influences reaction rates and outcomes. Its primary roles include dissolving reactants, stabilizing charged intermediates, and in some cases, directly participating in the reaction mechanism.[1][2] The overall mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] The ability of the solvent to stabilize this intermediate is a key factor in determining the reaction's success and selectivity.[2][4]
Q2: How does solvent polarity affect the regioselectivity of SNAr reactions?
A2: Solvent polarity significantly impacts SNAr reactions by stabilizing the charged Meisenheimer complex formed during the reaction.[1][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SNAr reactions.[5][6][7] They are polar enough to dissolve ionic nucleophiles and effectively stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile, leaving it more reactive.[6][7]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can slow down SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and reactivity.[7][8] However, their ability to stabilize charged species can sometimes be beneficial.[4][9]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Surprisingly, nonpolar solvents can be key to achieving high regioselectivity in specific cases.[3][10] For substrates where a transient, polar, six-membered transition state can be formed (often involving hydrogen bonding between the nucleophile and a substituent on the aromatic ring), a nonpolar solvent can favor this arrangement, leading to excellent ortho-selectivity.[3][10]
Q3: My SNAr reaction is giving a mixture of regioisomers (ortho and para). What is the first troubleshooting step related to the solvent?
A3: If you are observing poor regioselectivity, the first step is to re-evaluate your solvent choice based on the mechanism. If your goal is to favor a specific isomer, consider how the solvent interacts with the transition states leading to each product. For example, in the reaction of 2,4-difluoronitrobenzene with various nucleophiles, switching from a polar solvent like DMF or acetonitrile to a nonpolar solvent like toluene dramatically increases the yield of the ortho-substituted product over the para and disubstituted products.[3] This is because the nonpolar environment promotes an intramolecular hydrogen-bonded transition state that leads to the ortho product.[10]
Q4: Can you provide a specific example where changing the solvent dramatically improved regioselectivity?
A4: Yes. A study on the reaction of 2,4-difluoronitrobenzene with benzyl alcohol demonstrated a stark solvent effect. When the reaction was performed in polar aprotic solvents like acetonitrile or DMF, a significant amount of the disubstituted product (up to 60%) was formed. However, upon switching the solvent to nonpolar toluene, the selectivity for the desired ortho-substitution product was greater than 98%, with minimal formation of the disubstituted impurity.[3] This highlights how a less intuitive solvent choice can be the key to controlling regioselectivity.
Troubleshooting Guide: Improving Regioselectivity
Problem: You are experiencing low or incorrect regioselectivity in an SNAr reaction involving a substrate with multiple potential reaction sites (e.g., ortho vs. para).
Diagnostic Workflow:
The following workflow can help you troubleshoot and optimize the solvent for your desired regiochemical outcome.
Caption: Troubleshooting workflow for solvent selection in SNAr reactions.
SNAr Reaction Mechanism
The stability of the key Meisenheimer intermediate is highly influenced by the surrounding solvent molecules. Polar aprotic solvents are particularly effective at stabilizing this charged complex through dipole-dipole interactions without deactivating the nucleophile.
Caption: General mechanism of an SNAr reaction.
Quantitative Data
The table below summarizes the effect of different solvents on the regioselectivity of the reaction between 2,4-difluoronitrobenzene and benzyl alcohol. The data clearly shows the superiority of a nonpolar solvent (Toluene) for achieving high ortho-selectivity.[3]
| Solvent | Dielectric Constant (ε) | Ortho-Product (%) | Para-Product (%) | Disubstituted Product (%) |
| Toluene | 2.4 | >98 | <2 | 1.7 |
| Dioxane | 2.2 | 85 | 4 | 11 |
| THF | 7.6 | 70 | 6 | 24 |
| Acetonitrile | 37.5 | 55 | 8 | 37 |
| DMF | 36.7 | 40 | 10 | 50 |
| NMP | 32.2 | 35 | 12 | 53 |
Data adapted from Organic Process Research & Development.[3]
Experimental Protocols
General Protocol for SNAr Reaction with an Amine Nucleophile
This protocol is a representative example and may require optimization for specific substrates and nucleophiles.[11]
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine nucleophile (1.1 equivalents) and an appropriate anhydrous solvent (e.g., DMF, DMSO, or Toluene).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5 equivalents) to the mixture. Stir at room temperature for 15-30 minutes.
-
Substrate Addition: Dissolve the electrophilic aryl halide (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[11]
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Low-Temperature Protocols for 2-Bromo-1,3-difluoro-5-nitrobenzene
Welcome to the technical support center for low-temperature reactions involving 2-Bromo-1,3-difluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why are low-temperature protocols often necessary for reactions with this compound?
A1: Low temperatures (e.g., 0 °C to -100 °C) are employed to control reaction selectivity, minimize side reactions, and handle potentially unstable intermediates. The presence of multiple reactive sites—a bromine atom, two activating fluorine atoms, and a strongly electron-withdrawing nitro group—can lead to undesired outcomes at higher temperatures. Low temperatures help to manage exothermic events and improve the overall success rate of the synthesis.
Q2: What are the most common reactions performed at low temperatures with this substrate?
A2: The primary low-temperature reactions for this substrate include:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are susceptible to displacement by nucleophiles, a process highly activated by the ortho/para nitro group. Low temperatures can enhance selectivity when multiple leaving groups are present.
-
Lithium-Halogen Exchange: The bromine atom can be exchanged with lithium at cryogenic temperatures to form a highly reactive organolithium species. This must be done at very low temperatures to avoid side reactions with the nitro group.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig): While often performed at elevated temperatures, low-temperature modifications can be beneficial for sensitive substrates to prevent degradation and improve yields.[2][3]
Q3: Can I form a Grignard reagent from this compound?
A3: It is generally not advisable. Grignard reagents are highly reactive towards nitro groups, even at low temperatures.[4][5] The reaction would likely result in the reduction of the nitro group or other undesired side reactions rather than the formation of the desired Grignard reagent.[6] Using highly activated magnesium at very low temperatures might offer a narrow window of opportunity, but this is a challenging approach with a high risk of failure.[7][8]
Q4: How can I monitor the progress of my low-temperature reaction?
A4: Monitoring low-temperature reactions can be challenging. The most common method is to take aliquots of the reaction mixture at specific time points, quench them with a suitable reagent (e.g., a proton source for organometallic reactions), and then analyze the quenched sample by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). It is crucial to ensure the reaction is effectively quenched to prevent further reaction upon warming to room temperature.
Troubleshooting Guides
Issue 1: Low or No Conversion in Low-Temperature Reactions
| Potential Cause | Suggested Solution |
| Insufficient Reactivity at Low Temperature | Gradually and carefully increase the reaction temperature in small increments (e.g., from -78°C to -60°C). For Pd-catalyzed reactions, ensure an active catalyst is used; consider a more electron-rich ligand to promote oxidative addition.[9][10] |
| Poor Solubility of Reagents | Select a solvent system in which all reactants are soluble at the desired low temperature. A co-solvent system might be necessary. |
| Deactivated Catalyst or Reagent | Ensure all reagents are fresh and of high purity. For organometallic reactions, titrate the organolithium reagent before use. For Pd-catalyzed reactions, use a pre-catalyst or ensure in-situ activation is efficient.[9] |
| Inadequate Mixing | Vigorous stirring is essential, especially in heterogeneous mixtures, to ensure effective mass transfer at low temperatures. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Suggested Solution |
| Reaction with Nitro Group | For organometallic reactions, maintain a very low temperature (≤ -78°C) and add the organolithium reagent slowly to the substrate solution to avoid local concentration build-up.[11] |
| Hydrodehalogenation (in Pd-coupling) | This is the replacement of the bromine with a hydrogen atom. Use a weaker base (e.g., K₂CO₃, KF) and ensure the reaction is performed under a strictly inert atmosphere.[12] |
| Homocoupling (in Suzuki reactions) | This side reaction can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.[13] |
| Lack of Regioselectivity in SNAr | If displacement of both fluorine and bromine is observed, using a less reactive nucleophile or a lower temperature may improve selectivity for the more activated positions (fluorines). |
Experimental Protocols & Data
Protocol 1: Low-Temperature Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
This protocol describes a general procedure for the SNAr reaction of this compound with a secondary amine, such as morpholine.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add K₂CO₃ (2.0 eq) followed by the slow addition of morpholine (1.2 eq).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
If the reaction is sluggish, allow it to slowly warm to room temperature over several hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: Selective substitution of one of the fluorine atoms is expected due to the strong activation from the nitro group.
Protocol 2: Low-Temperature Lithium-Halogen Exchange
This protocol provides a general method for generating the aryllithium species from this compound, which can then be trapped with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (1.1 equivalents, titrated solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Standard glassware for inert atmosphere and cryogenic reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.[1]
-
Slowly add a titrated solution of n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -95 °C.
-
Stir the mixture for 15-30 minutes at -100 °C. The lithium-halogen exchange is typically very fast.[11][14]
-
Add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise, ensuring the temperature remains below -95 °C.
-
After the addition is complete, stir for an additional hour at -100 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Critical Note: The success of this reaction is highly dependent on maintaining a very low temperature to prevent the organolithium intermediate from reacting with the nitro group.
Quantitative Data Summary
The following tables summarize representative reaction conditions for analogous substrates, as specific data for this compound at low temperatures is not widely published. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides [9][15][16]
| Catalyst / Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 12-24 | 70-90 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ (2.0) | Toluene | 80-110 | 8-16 | 85-95 |
| SPhos Precatalyst | Cs₂CO₃ (2.0) | THF | 60-80 | 12-24 | 80-95 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides [17][18]
| Catalyst / Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu (1.2) | Toluene | 80-100 | 12-24 | 75-90 |
| Pd(OAc)₂ / XPhos | K₃PO₄ (2.0) | Dioxane | 100 | 12-24 | 80-95 |
| BrettPhos Precatalyst | Cs₂CO₃ (2.0) | t-BuOH | 80-110 | 8-16 | 85-98 |
Visualizations
General Workflow for Low-Temperature Reactions
Caption: A generalized workflow for setting up and performing low-temperature reactions.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. joss.tcnj.edu [joss.tcnj.edu]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Monitoring Reaction Progress of 2-Bromo-1,3-difluoro-5-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-Bromo-1,3-difluoro-5-nitrobenzene by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during experimental work.
A. Thin Layer Chromatography (TLC) Troubleshooting
Question: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate is a common issue that can arise from several factors:
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[1][2] To resolve this, dilute your reaction mixture sample before spotting it onto the TLC plate.
-
Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking.[2] If your product is expected to be acidic or basic, you can add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.
-
Inappropriate Solvent System: If the polarity of the solvent system is not optimized, it can lead to poor separation and streaking. Experiment with different solvent systems of varying polarities.
Question: I don't see any spots on my TLC plate after development. What should I do?
Answer: The absence of spots on a TLC plate can be due to several reasons:
-
Insufficient Sample Concentration: The concentration of your analyte in the spotted sample may be too low to be detected.[2] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.
-
Compound is Not UV-Active: While this compound is UV-active due to the nitroaromatic chromophore, your product or intermediates may not be.[2] Use an alternative visualization technique, such as staining with potassium permanganate or iodine, which can reveal a broader range of compounds.
-
Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate during development or drying. While less common for the starting material, this could be a factor for certain low molecular weight products.
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, the sample will dissolve into the solvent reservoir instead of migrating up the plate.[2]
Question: The Rf values of my spots are too high or too low. How can I adjust them?
Answer: The retention factor (Rf) is dependent on the polarity of the compound and the mobile phase.
-
Rf Too Low (Spots near the baseline): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Rf Too High (Spots near the solvent front): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate).
A good target Rf value for the main product is typically between 0.3 and 0.5 for optimal separation and accurate assessment.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Question: I am observing significant retention time shifts between injections. What is causing this?
Answer: Retention time instability can be caused by several factors:
-
Column Equilibration: The column may not be properly equilibrated between injections, especially when running a gradient. Ensure a sufficient re-equilibration time is included at the end of your gradient method.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Always prepare fresh mobile phase and ensure accurate mixing of solvents. Changes in the pH of the mobile phase can also affect retention times.
-
Column Temperature: Fluctuations in the column oven temperature will affect retention times. Ensure the column oven is maintaining a stable temperature.
-
Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention. Use a guard column and flush the column regularly.
Question: I am seeing a weak or no signal for my compound of interest. How can I improve sensitivity?
Answer: Poor signal intensity can be a complex issue:
-
Ionization Efficiency: Your compound may not be ionizing well under the current source conditions. Experiment with different ionization modes (e.g., ESI, APCI) and polarities (positive vs. negative ion mode). For nitroaromatic compounds, negative ion mode can sometimes be more sensitive.
-
Mobile Phase Incompatibility: The mobile phase additives may be suppressing ionization. Ensure you are using volatile mobile phases and additives like formic acid or ammonium formate that are compatible with MS.
-
Sample Concentration: The concentration of your analyte may be below the limit of detection. Try injecting a more concentrated sample.
-
Source Contamination: A dirty ion source can significantly reduce signal intensity. Clean the ion source according to the manufacturer's recommendations.
Question: I am observing unexpected peaks or high background noise in my chromatogram. What are the likely sources?
Answer: Extraneous peaks and high background are often due to contamination:
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
-
Sample Carryover: Residual sample from a previous injection can appear in the current chromatogram. Implement a robust needle and injection port wash protocol.
-
Contaminated Glassware: Ensure all vials, pipettes, and other equipment are scrupulously clean.
-
Column Bleed: An old or poorly treated column can "bleed" stationary phase, leading to high background noise, especially at high temperatures or with aggressive mobile phases.
II. Experimental Protocols
A. TLC Monitoring Protocol
This protocol provides a general starting point for monitoring reactions of this compound.
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dilute the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the starting material (this compound), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A common starting mobile phase is a mixture of hexane and ethyl acetate. Ensure the chamber is saturated with the mobile phase vapor by placing a piece of filter paper inside.
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Dry the plate and visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If necessary, further visualization can be achieved using a potassium permanganate stain.
B. LC-MS Monitoring Protocol
This protocol outlines a general reversed-phase LC-MS method suitable for monitoring the consumption of this compound and the formation of products.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be 50-95% B over 10 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI or APCI, negative ion mode is often effective for nitroaromatic compounds.
-
Scan Range: m/z 50-500.
-
Data Analysis: Monitor the extracted ion chromatograms for the mass-to-charge ratio (m/z) of the starting material and expected products.
-
III. Data Presentation
The following tables provide estimated Rf and retention time data for this compound and potential products of common reaction types. These values are illustrative and will need to be confirmed experimentally.
Table 1: Estimated TLC Rf Values for this compound and Derivatives
| Compound | Expected Polarity | Estimated Rf (20% Ethyl Acetate in Hexane) |
| This compound (Starting Material) | High | 0.4 - 0.5 |
| Suzuki Coupling Product (e.g., with Phenylboronic Acid) | Moderate | 0.6 - 0.7 |
| Nucleophilic Aromatic Substitution Product (e.g., with an Aniline) | High | 0.3 - 0.4 |
| Reduced Nitro Group Product (Aniline) | Very High | 0.1 - 0.2 |
Table 2: Estimated LC-MS Retention Times for this compound and Derivatives
| Compound | Expected Polarity | Estimated Retention Time (Reversed-Phase C18) |
| This compound (Starting Material) | High | 6.0 - 7.0 min |
| Suzuki Coupling Product (e.g., with Phenylboronic Acid) | Moderate | 7.5 - 8.5 min |
| Nucleophilic Aromatic Substitution Product (e.g., with an Aniline) | High | 5.0 - 6.0 min |
| Reduced Nitro Group Product (Aniline) | Very High | 3.0 - 4.0 min |
IV. Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for monitoring reaction progress.
Caption: Troubleshooting decision tree for common TLC issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-1,3-difluoro-5-nitrobenzene and 2-Chloro-1,3-difluoro-5-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Bromo-1,3-difluoro-5-nitrobenzene and 2-Chloro-1,3-difluoro-5-nitrobenzene. The focus is on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction in the synthesis of pharmaceuticals and other advanced materials. Due to the scarcity of direct comparative experimental data in peer-reviewed literature, this guide draws upon the well-established theoretical principles of SNAr reactions to predict and rationalize the relative reactivity of these two compounds.
Introduction to SNAr Reactivity
Nucleophilic aromatic substitution is a fundamental reaction pathway for the functionalization of aromatic rings.[1] For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) present in both this compound and 2-Chloro-1,3-difluoro-5-nitrobenzene.[2] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1]
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine or chlorine), forming the resonance-stabilized Meisenheimer complex. This is typically the rate-determining step.
-
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.
The reactivity of the substrate in an SNAr reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the reaction conditions.
Theoretical Reactivity Comparison
In the context of SNAr reactions, the nature of the halogen leaving group plays a crucial role in determining the overall reaction rate. Generally, for nucleophilic aromatic substitution, the reactivity of halogens as leaving groups follows the trend:
F > Cl ≈ Br > I
This trend is primarily attributed to the high electronegativity of fluorine, which polarizes the carbon-halogen bond to a greater extent. This increased polarization makes the carbon atom more electrophilic and, therefore, more susceptible to the initial attack by a nucleophile, which is the rate-determining step.
Given that chlorine and bromine have similar electronegativities, it is anticipated that 2-Chloro-1,3-difluoro-5-nitrobenzene and this compound will exhibit comparable reactivity in SNAr reactions. However, subtle differences may arise due to the slightly higher electronegativity of chlorine compared to bromine, potentially giving the chloro-derivative a minor kinetic advantage.
Data Presentation
| Parameter | This compound | 2-Chloro-1,3-difluoro-5-nitrobenzene | Rationale |
| Predicted Reaction Rate | High | High | Both compounds are activated by a strong electron-withdrawing nitro group. |
| Relative Reactivity | Slightly lower to comparable | Slightly higher to comparable | Based on the relative electronegativity of the leaving groups (Cl > Br). |
| Leaving Group Ability | Good | Good | Both bromide and chloride are effective leaving groups in SNAr reactions. |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 2-Chloro-1,3-difluoro-5-nitrobenzene, a standardized kinetic study can be performed. The following is a general protocol that can be adapted for this purpose.
Objective: To determine the second-order rate constants for the reaction of this compound and 2-Chloro-1,3-difluoro-5-nitrobenzene with a model nucleophile (e.g., piperidine).
Materials:
-
This compound
-
2-Chloro-1,3-difluoro-5-nitrobenzene
-
Piperidine (or other suitable nucleophile)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Internal standard for chromatographic analysis (e.g., a stable, non-reactive aromatic compound)
-
Quenching solution (e.g., dilute aqueous acid)
-
Thermostatted reaction vessel
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) instrument
Procedure:
-
Solution Preparation: Prepare stock solutions of the aryl halide (both the bromo- and chloro-derivatives), the nucleophile, and the internal standard in the chosen anhydrous solvent to known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel, equilibrate the solution of the aryl halide and the internal standard to the desired reaction temperature (e.g., 50 °C).
-
Reaction Initiation: Initiate the reaction by adding a pre-heated solution of the nucleophile to the reaction vessel. It is recommended to use the nucleophile in a pseudo-first-order excess (e.g., 10-fold or greater) to simplify the kinetic analysis.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining aryl halide and the formed product relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the aryl halide versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.
-
Comparison: Compare the calculated second-order rate constants for this compound and 2-Chloro-1,3-difluoro-5-nitrobenzene to determine their relative reactivity under the tested conditions.
Visualization of Reaction Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A generalized workflow for the kinetic analysis of SNAr reactions.
References
Fluorine Substituents: A Surprising Catalyst in Nucleophilic Aromatic Substitution
A deep dive into the enhanced reactivity of fluoroarenes in SNAr reactions, supported by comparative experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the realm of nucleophilic aromatic substitution (SNAr), the exceptional reactivity of fluorine-substituted aromatic compounds presents a fascinating and counterintuitive phenomenon. Conventionally, fluoride is considered a poor leaving group in other substitution reactions like SN1 and SN2. However, in the context of SNAr, fluoroarenes often exhibit significantly higher reactivity compared to their chloro, bromo, and iodo counterparts. This guide provides a comprehensive comparison of the influence of fluorine substituents on SNAr reactivity, supported by quantitative experimental data, detailed experimental methodologies, and visual representations of the underlying principles.
The Fluorine Advantage: A Quantitative Comparison
The enhanced reactivity of fluoroarenes in SNAr reactions is not a minor effect; it can translate to orders of magnitude differences in reaction rates. This is starkly illustrated by the classic example of the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in methanol.
| Leaving Group | Relative Rate (kX/kI) |
| F | 3300 |
| Cl | 4.5 |
| Br | 2.4 |
| I | 1.0 |
Data compiled from various sources studying the reaction of 1-halo-2,4-dinitrobenzenes with piperidine.
As the data clearly indicates, the fluoro-substituted compound reacts 3300 times faster than the corresponding iodo-substituted compound under the same conditions. This dramatic increase in reactivity highlights the unique role of the fluorine substituent in facilitating the SNAr mechanism.
The Mechanism Behind the Reactivity
The surprising efficacy of fluorine as a leaving group in SNAr reactions is explained by the two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1]
Fluorine's high electronegativity plays a crucial role in this first step. It strongly withdraws electron density from the aromatic ring, particularly at the carbon atom to which it is attached (the ipso-carbon). This inductive effect makes the ipso-carbon more electrophilic and therefore more susceptible to nucleophilic attack. The stabilization of the negatively charged Meisenheimer complex by the electron-withdrawing fluorine atom lowers the activation energy of this rate-determining step, leading to a faster overall reaction rate.
While the C-F bond is the strongest carbon-halogen bond, its cleavage occurs in the second, fast step of the reaction, which does not influence the overall reaction rate. Therefore, the traditional leaving group ability based on bond strength is not the determining factor for reactivity in SNAr reactions.
References
A Comparative Guide to Palladium Catalysts for the Coupling Reactions of 2-Bromo-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving the key intermediate, 2-Bromo-1,3-difluoro-5-nitrobenzene. The selection of an appropriate catalyst and reaction conditions is critical for achieving high yields and purity in the synthesis of complex molecules derived from this versatile building block.
Introduction
This compound is a valuable starting material in medicinal chemistry and materials science. The presence of a bromine atom, two fluorine atoms, and a nitro group offers multiple sites for functionalization. Palladium-catalyzed cross-coupling reactions are indispensable tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-Br position. This guide compares the performance of various palladium catalysts in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds between an organohalide and an organoboron compound. For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Comparative Data of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system, though sometimes requiring longer reaction times.[1] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DME/H₂O | 80-90 | 2-12 | Good to Excellent | A robust and versatile catalyst, often providing high yields in shorter times.[2][3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 2-12 | Good to Excellent | Effective for challenging substrates, the choice of a bulky phosphine ligand is crucial.[3][4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | Room Temp. - 80 | 12-24 | Good to Excellent | A powerful system for less reactive aryl chlorides, and effective for aryl bromides, sometimes at room temperature.[3][5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times.[6]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O, 4:1 mixture) via syringe.[1]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).[6] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.[6][7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[8] This reaction is highly valuable for synthesizing arylamines from aryl halides.
Comparative Data of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / X-Phos | X-Phos | KOt-Bu | Toluene | 100-110 | 2-12 | Good to Excellent | A highly effective system for a broad range of amines.[9] |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | Good to Excellent | An early generation catalyst system, still reliable for many applications. |
| XantPhos Pd G3 | XantPhos | DBU | MeCN/PhMe | 140 | 1 | Good | A precatalyst suitable for high-throughput experimentation and flow chemistry.[10] |
| SPhos Gen 2 | SPhos | Cs₂CO₃ | THF | 80-100 | 2-12 | Excellent | A second-generation Buchwald-Hartwig precatalyst with high activity.[11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., X-Phos), and the base (e.g., NaOt-Bu).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[12]
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[12] Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[12]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] It is a fundamental method for the synthesis of substituted alkynes.
Comparative Data of Palladium Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. - 60 | 2-18 | Good to Excellent | A standard and widely used catalyst system.[14] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | Room Temp. - 80 | 2-12 | Good to Excellent | Another common catalyst, often used for its reliability.[14] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp. | 2-18 | Excellent | An air-stable precatalyst for copper-free Sonogashira couplings.[15] |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 40-80 | 2-12 | Good | A cost-effective system, though may require heating. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide co-catalyst (if applicable).[14]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., triethylamine) and the terminal alkyne (1.2 equiv) via syringe.[14][16]
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or heated). Monitor the reaction's progress by TLC or LC-MS.[14]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for 2-Bromo-1,3-difluoro-5-nitrobenzene in Synthesis
For researchers, scientists, and drug development professionals, 2-Bromo-1,3-difluoro-5-nitrobenzene is a valuable building block, offering a versatile scaffold for constructing complex molecules. Its unique arrangement of a bromo leaving group and activating fluoro and nitro substituents makes it highly effective in a range of chemical transformations. However, factors such as cost, availability, or the need for alternative reactivity patterns often necessitate the use of other reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the strategic selection of reagents for specific synthetic applications.
The primary utility of these electron-deficient aryl halides lies in two main classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The performance of this compound and its alternatives in these key transformations is the focus of this guide.
Alternative Reagents: An Overview
Several analogues of this compound are available, each offering distinct reactivity profiles. The primary alternatives include other halogenated derivatives and compounds where a different leaving group can be utilized.
-
2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9): A common and often more cost-effective alternative. In palladium-catalyzed couplings, the C-Cl bond is generally less reactive than the C-Br bond, often requiring more active catalyst systems or harsher conditions. In SNAr, its reactivity is comparable to the bromo derivative.
-
2,4-Difluoronitrobenzene (CAS: 446-35-5): This reagent lacks the bromo group, relying on the displacement of an activated fluorine atom in SNAr reactions.[1][2] The C-F bond is typically the most reactive leaving group in SNAr, but it is unreactive in standard palladium-catalyzed cross-coupling reactions.[2]
-
3,5-Difluoronitrobenzene (CAS: 2265-94-3): Similar to its 2,4-isomer, this compound is primarily used in SNAr reactions where a fluorine atom is displaced. The meta-positioning of the nitro group relative to the fluorines influences the activation and regioselectivity of the substitution.
Data Presentation: Performance in Key Reactions
The following tables summarize quantitative data for the performance of this compound and its alternatives in key synthetic transformations.
Disclaimer: The data presented below is compiled from various literature sources. Direct comparison of yields can be misleading as reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) are not standardized across all examples. The data is intended to be illustrative of the potential reactivity of these reagents.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Performance
| Aryl Halide/Fluoride | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2,4-Difluoronitrobenzene | Morpholine | EtOH | Reflux | N/A | 4-(2-Fluoro-4-nitrophenyl)morpholine | Good |
| 3,4-Difluoronitrobenzene | Morpholine | N/A | N/A | N/A | 4-(2-Fluoro-4-nitrophenyl)morpholine | N/A |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | NH₃ (aq) | Dioxane | 20 | 2 | 3-Amino-5-nitro-1-(pentafluorosulfanyl)benzene | 91 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | MeONa | MeOH | 20 | 0.5 | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 97 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | PhSNa | MeOH | 20 | 0.5 | 3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 98 |
Table 2: Suzuki-Miyaura Cross-Coupling Performance
| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene (Analogue) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12-24 | 3-Butoxy-5-aryl-1-nitrobenzene | High (Predicted) |
| 4-Chlorobenzonitrile (Analogue) | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 12 | 4-(Benzofuran-2-yl)benzonitrile | 92 |
| 4-Bromotoluene (Analogue) | 2,5-Difluorophenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2',5'-Difluoro-4-methyl-1,1'-biphenyl | 95 |
| 4-Chlorotoluene (Analogue) | 2,5-Difluorophenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 2',5'-Difluoro-4-methyl-1,1'-biphenyl | 92 |
Table 3: Buchwald-Hartwig Amination Performance
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene (Analogue) | Aqueous Ammonia | [Pd₂(dba)₃] / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 3-Butoxy-5-nitroaniline | 85 (Predicted) |
| 4-Bromotoluene (Analogue) | Morpholine | Pd(I) Dimer / L1 | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | 4-(p-Tolyl)morpholine | >95 |
| Heteroaryl Chlorides (General) | Primary Amines | Pd(OAc)₂ / CyPF-tBu (JosiPhos) | NaOtBu | Toluene | 100 | 3-12 | Aminated Heterocycle | 65-98 |
| Aryl Bromides (General) | Primary Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 70-100 | 2-27 | N-Aryl Amine | 70-95 |
Mandatory Visualization
Caption: General synthetic pathways using activated aryl halides.
Caption: Experimental workflow for a typical cross-coupling reaction.
References
A Senior Application Scientist's Guide to the Reaction Products of 2-Bromo-1,3-difluoro-5-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The compound 2-Bromo-1,3-difluoro-5-nitrobenzene stands out as a versatile building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth technical comparison of the common reaction pathways for this substrate, supported by experimental insights and data from analogous systems to inform your synthetic strategy.
Understanding the Reactivity Landscape of this compound
The reactivity of this compound is dictated by the interplay of its substituents. The potent electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromo group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. The fluorine atoms further modulate the electronic properties of the ring and can influence the regioselectivity of certain reactions. This guide will delve into the practical aspects of harnessing this reactivity, focusing on SNAr, Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Pathway to Diverse Heteroatom Linkages
The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack. The nitro group, positioned para to the bromine and ortho to the fluorine atoms, provides strong resonance stabilization to the Meisenheimer intermediate, facilitating the displacement of a halide. While both fluorine and bromine are viable leaving groups, the carbon-bromine bond is generally more labile in SNAr reactions on such activated systems.
Comparative Performance with Amine Nucleophiles
The reaction of this compound with various amines is a common strategy for introducing nitrogen-containing moieties. The nucleophilicity and steric bulk of the amine play a crucial role in the reaction outcome.
| Nucleophile | Expected Product | Typical Reaction Conditions | Expected Yield |
| Piperidine | 1-(2,6-difluoro-4-nitrophenyl)piperidine | K₂CO₃, DMF, 80-100 °C | High |
| Morpholine | 4-(2,6-difluoro-4-nitrophenyl)morpholine | K₂CO₃, DMF, 80-100 °C | High |
| Aniline | N-(2,6-difluoro-4-nitrophenyl)aniline | Stronger base (e.g., NaH), DMF or DMSO, elevated temp. | Moderate to High |
Note: The yield estimations are based on general principles of SNAr reactions with activated aryl halides. Specific yields for this compound may vary.
Experimental Protocol: SNAr with a Secondary Amine (Illustrative Example)
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (2.0 mmol).
-
The desired secondary amine (e.g., piperidine or morpholine, 1.2 mmol) is added, and the mixture is stirred at 80-100 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Caption: Experimental workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
The bromine atom in this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Buchwald-Hartwig Amination: A Versatile Route to Arylamines
The Buchwald-Hartwig amination allows for the coupling of a wide range of amines with aryl halides under milder conditions than traditional methods.[1] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient substrates.[2][3]
| Amine | Catalyst/Ligand System | Base | Solvent | Expected Yield |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Good to Excellent |
| Substituted Anilines | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | Good to Excellent |
| Alkylamines | Pd-PEPPSI-IPr | K₂CO₃ | t-Amyl alcohol | Good |
Note: Catalyst and ligand selection is crucial and often substrate-dependent. The data is extrapolated from studies on similar electron-deficient aryl bromides.[4]
Experimental Protocol: Buchwald-Hartwig Amination (Illustrative Example)
-
A reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
The palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., XPhos, 0.04 mmol) are added.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon).
-
Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to the optimal temperature (typically 80-110 °C).
-
The reaction is monitored by LC-MS.
-
After completion, the mixture is cooled, diluted with a suitable solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[5]
| Alkyne | Catalyst System | Base | Solvent | Expected Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | High |
| Propargyl alcohol | PdCl₂(MeCN)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | Good |
Note: Copper-free conditions have also been developed and may be advantageous for certain substrates.
Suzuki Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki coupling, which pairs an aryl halide with an organoboron reagent, is one of the most widely used C-C bond-forming reactions due to its mild conditions and high functional group tolerance.[6]
| Boronic Acid/Ester | Catalyst/Ligand System | Base | Solvent | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | High |
| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good |
Note: The choice of catalyst and ligand is crucial for efficient coupling, especially with heteroaryl boronic acids.[5][7][8]
Comparison with Alternative Starting Materials
The choice of starting material can significantly impact the efficiency and outcome of a synthetic route. Here, we compare this compound with some of its isomers and analogues.
-
Positional Isomers (e.g., 4-Bromo-1,3-difluoro-2-nitrobenzene): The relative positions of the nitro group and the halogens have a profound effect on reactivity. In SNAr, a nitro group ortho or para to the leaving group provides the best activation through resonance stabilization of the Meisenheimer intermediate. Therefore, this compound, with the nitro group para to the bromine, is expected to be more reactive in SNAr at the bromine position than an isomer where the nitro group is meta.
-
Alternative Halogens (e.g., 2-Chloro-1,3-difluoro-5-nitrobenzene): In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide generally follows the trend I > Br > Cl > F. Thus, the bromo-substituted title compound is typically more reactive than its chloro-analogue, often requiring less forcing conditions (lower temperatures, lower catalyst loadings). Conversely, in SNAr reactions, the C-F bond is often more susceptible to nucleophilic attack than C-Br due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.[9][10]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity profile allows for selective functionalization through either nucleophilic aromatic substitution or a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction pathway and conditions should be guided by the desired transformation and the nature of the coupling partner. While direct comparative data for this specific substrate is not always available, a thorough understanding of the underlying reaction mechanisms and principles of reactivity, as outlined in this guide, will empower researchers to design and execute successful synthetic strategies.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Isomeric Purity Analysis of Substituted Difluoronitrobenzenes
The isomeric purity of substituted difluoronitrobenzenes is a critical quality attribute in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] These compounds often serve as key starting materials and intermediates, where the presence of undesired isomers can lead to the formation of impurities in the final product, impacting its efficacy, safety, and regulatory compliance.[3] Therefore, robust and reliable analytical methods are essential for the accurate quantification of isomeric purity. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with additional context on Nuclear Magnetic Resonance (NMR) spectroscopy.
Chromatographic Techniques: A Head-to-Head Comparison
Gas chromatography and high-performance liquid chromatography are the most prevalent methods for separating and quantifying difluoronitrobenzene isomers. The choice between GC and HPLC often depends on the volatility and thermal stability of the specific isomers, as well as the required sensitivity and laboratory instrumentation availability.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and definitive peak identification.[4] For difluoronitrobenzene isomers, GC methods typically employ capillary columns with various stationary phases to achieve separation based on differences in boiling points and polarity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[3] Reversed-phase HPLC is commonly used, where separation is achieved based on the differential partitioning of isomers between a nonpolar stationary phase and a polar mobile phase.[5] Fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer unique selectivity for halogenated aromatic compounds.[5]
The following tables summarize typical experimental conditions and performance data for GC and HPLC methods, synthesized from various applications.
Table 1: Comparison of GC and HPLC Methods for Isomeric Purity Analysis
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Typical Analytes | Volatile & thermally stable difluoronitrobenzene isomers. | Wide range of isomers, including non-volatile ones. |
| Stationary Phase | e.g., Phenyl-methylpolysiloxane | e.g., C18, Pentafluorophenyl (PFP)[3][5] |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water)[3] |
| Detection | Mass Spectrometry (MS), Flame Ionization (FID). | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS). |
| Advantages | High resolution, high sensitivity (especially with MS). | Broad applicability, unique selectivity with certain columns.[5] |
| Limitations | Requires analyte to be volatile and thermally stable. | Can consume larger volumes of solvents. |
Table 2: Example Performance Data for Chromatographic Analysis
| Analytical Method | Analyte Example | Limit of Quantification (LOQ) | Key Finding |
| LC-APCI-MS/MS | 3,4-Difluoronitrobenzene in Linezolid API | 5 ng/mL (0.83 µg/g)[3] | Highly sensitive and specific for trace-level impurity detection in pharmaceutical matrices.[3] |
| GC-MS | General Nitrobenzene Compounds | 2-40 µg/g (Linear Range)[4] | Effective for quantifying potential genotoxic impurities in drug substances.[4] |
| HPLC-UV | Difluorophenol Isomers | Not Specified | Fluorinated stationary phases provide complete baseline separation of positional isomers.[5] |
Experimental Protocols
Below are representative, generalized protocols for the analysis of difluoronitrobenzene isomers using GC and HPLC. These should be considered starting points and may require optimization for specific isomer mixtures and instrumentation.
Protocol 1: Isomeric Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Accurately weigh approximately 25 mg of the difluoronitrobenzene sample and dissolve it in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL.
-
Instrument Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane phase (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, Split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
-
Data Analysis: Identify isomers based on their retention times and mass spectra by comparing them to reference standards. Quantify the area percent of each isomer peak to determine the isomeric purity.
Protocol 2: Isomeric Purity by High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase or a compatible solvent.[6] Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Conditions:
-
HPLC Column: C18 or Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis: Identify peaks by comparing retention times with those of pure isomer standards.[6] Calculate the area percentage of each peak relative to the total area of all isomer peaks to assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography is used for separation and quantification, NMR spectroscopy, particularly ¹⁹F NMR, is an invaluable tool for the structural elucidation and differentiation of fluoro-organic isomers.[7] The chemical shift of the fluorine atoms is highly sensitive to their position on the aromatic ring, providing a distinct spectral fingerprint for each isomer. Quantitative NMR (qNMR) can also be employed for purity assessment without the need for isomeric reference standards for each impurity, provided a certified internal standard is used.[8]
Workflow and Method Selection
The selection and development of an appropriate analytical method for isomeric purity is a critical process. The general workflow involves several key stages, from initial sample assessment to final data reporting.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid [mdpi.com]
- 4. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Mechanistic Studies of Nucleophilic Aromatic Substitution on Fluoronitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceuticals and agrochemicals, Nucleophilic Aromatic Substitution (SNAr) reactions stand as a cornerstone for the construction of complex aryl ethers, amines, and thioethers.[1] Among the various substrates utilized, fluoronitrobenzenes exhibit a unique reactivity profile that has garnered significant attention. This guide provides an in-depth, comparative analysis of the mechanistic pathways governing these transformations, supported by experimental data and protocols to empower researchers in their synthetic endeavors.
The Uniqueness of Fluoronitrobenzenes in SNAr Reactions
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[2] Unlike the more familiar electrophilic aromatic substitution, SNAr proceeds with electron-deficient aromatic systems.[2] The presence of one or more strongly electron-withdrawing groups, such as a nitro group (-NO2), is crucial for activating the ring towards nucleophilic attack.[2][3]
Fluoronitrobenzenes are particularly effective substrates for SNAr for two primary reasons:
-
Activation by the Nitro Group: The nitro group deactivates the aromatic ring for electrophilic attack but activates it for nucleophilic attack, especially when positioned ortho or para to the leaving group.[2][3][4][5] This is due to the ability of the nitro group to stabilize the negatively charged intermediate through resonance.[4][6]
-
The Fluorine Anomaly: Counterintuitively, fluorine, typically considered a poor leaving group in aliphatic substitution reactions (SN1 and SN2), is an excellent leaving group in SNAr.[2][3][7] The reactivity order for halogens in SNAr is F > Cl > Br > I, which is the reverse of their leaving group ability in other substitution reactions.[3][7] This is because the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a stabilized carbanion, not the departure of the leaving group.[4][8] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the nucleophilic attack.[8]
Mechanistic Dichotomy: Stepwise vs. Concerted Pathways
The mechanism of SNAr reactions involving fluoronitrobenzenes has been a subject of detailed investigation, with evidence supporting both a classical two-step (addition-elimination) mechanism and a more recently proposed concerted pathway.
The Stepwise (Addition-Elimination) Mechanism and the Meisenheimer Complex
The traditionally accepted mechanism for SNAr is a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][7][9]
-
Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a tetrahedral intermediate where the aromaticity of the ring is temporarily lost.[6][8] This step is generally the slow, rate-determining step of the reaction.[4][8]
-
Elimination Step (Fast): The aromaticity is restored by the rapid expulsion of the fluoride ion.[8]
The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. The negative charge is delocalized onto the electron-withdrawing nitro group, which is most effective when the nitro group is in the ortho or para position relative to the site of nucleophilic attack.[2][3][4]
Caption: The stepwise SNAr mechanism via a Meisenheimer complex.
The Concerted Mechanism
Recent computational and experimental studies, including kinetic isotope effect (KIE) measurements, have provided evidence for a concerted (cSNAr) mechanism in certain cases.[10][11] In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate.
The preference for a stepwise versus a concerted mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.[12] For instance, reactions with less stabilizing electron-withdrawing groups or better leaving groups are more likely to proceed through a concerted pathway.[11]
Experimental Techniques for Mechanistic Elucidation
A variety of experimental techniques are employed to probe the mechanisms of SNAr reactions on fluoronitrobenzenes.
Kinetic Studies
Kinetic analysis is a powerful tool for understanding reaction mechanisms. By monitoring the reaction rate under different conditions, one can infer the nature of the rate-determining step and the involvement of intermediates.
Common Techniques:
-
UV-Vis Spectroscopy: This is a widely used method for following the kinetics of SNAr reactions, as the reactants, intermediates, and products often have distinct absorption spectra. The formation and decay of the colored Meisenheimer complex can often be monitored directly.
-
Stopped-Flow Spectroscopy: For very fast reactions, stopped-flow techniques allow for the rapid mixing of reactants and the monitoring of absorbance changes on a millisecond timescale.
-
NMR Spectroscopy: Both ¹H and ¹⁹F NMR can be used to follow the disappearance of starting materials and the appearance of products over time.
Data Analysis:
The rate law for the reaction provides crucial mechanistic information. For a typical stepwise SNAr reaction, the rate is dependent on the concentrations of both the fluoronitrobenzene and the nucleophile, indicating a second-order process.
Table 1: Comparison of Reaction Rates for Nucleophilic Substitution on p-Fluoronitrobenzene
| Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| Piperidine | Methanol | 1 |
| Morpholine | Methanol | 0.2 |
| Aniline | Methanol | 0.001 |
Note: The data presented here is illustrative and intended to show relative reactivity trends.
Spectroscopic Characterization of the Meisenheimer Complex
Direct observation and characterization of the Meisenheimer complex provide strong evidence for the stepwise mechanism.
-
NMR Spectroscopy: The formation of the sp³-hybridized carbon in the Meisenheimer complex leads to a characteristic upfield shift in the ¹H and ¹³C NMR spectra.
-
Raman Spectroscopy: This technique can provide vibrational information about the structure of the Meisenheimer complex, aiding in its characterization.[13]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the anionic Meisenheimer complex.
Linear Free Energy Relationships (LFERs) - The Hammett Plot
The Hammett equation is a valuable tool for correlating the electronic effects of substituents on the reaction rate.[14] A Hammett plot of log(k/k₀) versus the substituent constant (σ) can provide insights into the charge distribution in the transition state.
For SNAr reactions, a large positive ρ value is typically observed, indicating that the reaction is favored by electron-withdrawing substituents that can stabilize the developing negative charge in the transition state.[10]
Caption: Workflow for a Hammett analysis of an SNAr reaction.
Experimental Protocol: Kinetic Analysis of the Reaction of 4-Fluoronitrobenzene with Piperidine using UV-Vis Spectroscopy
This protocol outlines a representative experiment for determining the second-order rate constant of an SNAr reaction.
Materials:
-
4-Fluoronitrobenzene
-
Piperidine
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 4-fluoronitrobenzene in methanol (e.g., 1.0 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, N-(4-nitrophenyl)piperidine.
-
Equilibrate the thermostatted cell holder to the desired temperature (e.g., 25 °C).
-
In a cuvette, mix a known volume of the 4-fluoronitrobenzene stock solution with a known volume of one of the piperidine stock solutions. Ensure the concentration of piperidine is in large excess (pseudo-first-order conditions).
-
Immediately start recording the absorbance at λ_max as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to 4-fluoronitrobenzene. The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to the integrated first-order rate law: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀), where A_t is the absorbance at time t, A_∞ is the absorbance at the completion of the reaction, and A_₀ is the initial absorbance.
-
Repeat the kinetic measurements for each of the piperidine concentrations.
-
Plot k_obs versus the concentration of piperidine. The slope of this line will be the second-order rate constant (k₂) for the reaction.
-
Conclusion
The mechanistic study of nucleophilic aromatic substitution on fluoronitrobenzenes reveals a fascinating interplay of electronic effects and reaction dynamics. While the stepwise addition-elimination mechanism via a Meisenheimer complex remains a robust model for many of these reactions, the growing body of evidence for concerted pathways highlights the nuanced nature of these transformations. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these mechanisms, supported by rigorous experimental investigation, is paramount for the rational design and optimization of synthetic routes.
References
- 1. Al 2 O 3 promoted mechanochemical nucleophilic aromatic substitution - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00039K [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Raman evidence for Meisenheimer complex formation in the hydrolysis reactions of 4-fluorobenzoyl- and 4-nitrobenzoyl-coenzyme A catalyzed by 4-chlorobenzoyl-coenzyme A dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nitroaromatic Analogs in Cellular Efficacy
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool to enhance the therapeutic potential of lead compounds. This guide provides a comparative analysis of the efficacy of fluorinated nitroaromatic compounds versus their non-fluorinated counterparts, with a focus on cellular activity and mechanisms of action. Drawing upon key experimental findings, we delve into the quantitative differences in cytotoxicity and explore the underlying signaling pathways affected by these structural modifications. This objective comparison is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in the design of next-generation therapeutics.
Enhanced Cytotoxicity of a Nitroaromatic Compound Compared to its Non-Fluorinated Analog
A compelling example of the impact of a nitroaromatic group on cellular toxicity is the comparison between the antiandrogen drug Flutamide (FLU) and its cyano analogue (CYA). Structurally, the nitro group of Flutamide is replaced by a cyano group in its analogue, providing a direct comparison of the functional group's effect.
Quantitative Comparison of Cytotoxicity
Experimental data demonstrates a significant difference in the cytotoxic potential of Flutamide compared to its cyano analogue in the TGFα-transfected mouse hepatocyte cell line (TAMH). The half-maximal lethal dose (LD50), a measure of a compound's toxicity, was found to be considerably lower for Flutamide, indicating higher potency in inducing cell death.
| Compound | Functional Group | Cell Line | LD50 (µM) |
| Flutamide (FLU) | Nitroaromatic | TAMH | 75 |
| Cyano Analogue (CYA) | Cyano | TAMH | 150 |
This data clearly illustrates that the nitroaromatic moiety in Flutamide doubles its cytotoxic efficacy compared to the non-fluorinated cyano analogue.[1]
Experimental Protocol: MTT Cell Viability Assay
The cytotoxicity of Flutamide and its cyano analogue was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
-
Cell Culture: TGFα-transfected mouse hepatocytes (TAMH) were cultured in appropriate media and conditions.
-
Compound Treatment: Cells were treated with varying concentrations of Flutamide or its cyano analogue.
-
MTT Incubation: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized using a suitable solvent.
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and the LD50 value was determined from the dose-response curve.
Mechanistic Insights: Mitochondrial Dysfunction and Complex I Inhibition
Further investigation into the mechanism of action revealed that the enhanced cytotoxicity of Flutamide is linked to mitochondrial dysfunction.[1] Transcriptomic analysis showed that Flutamide induces a gene expression pattern similar to that of Rotenone, a known inhibitor of complex I in the mitochondrial electron transport chain.[1]
Biochemical studies confirmed that both Flutamide and Rotenone lead to a more significant depletion of cellular ATP levels and greater inhibition of complex I compared to the cyano analogue.[1] Electron microscopy further substantiated these findings, showing that Flutamide induces more severe morphological changes in mitochondria than its cyano counterpart.[1]
The following diagram illustrates the proposed signaling pathway for Flutamide-induced cytotoxicity.
Caption: Proposed mechanism of Flutamide-induced cytotoxicity via mitochondrial dysfunction.
This workflow visualizes the experimental process for comparing the cytotoxicity of the two compounds.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Broader Context: The Role of Fluorine in Enhancing Anticancer Activity
The principle of leveraging fluorine to enhance biological activity extends beyond the specific case of Flutamide. Studies on other classes of compounds, such as fluorinated isatins and indole derivatives, have also demonstrated the positive impact of fluorination on anticancer efficacy.
For instance, a series of new fluorinated 1-benzylisatins were synthesized and evaluated for their cytotoxic effects on cancer and normal cells.[2] Compounds containing an ortho-substituted benzyl fragment with fluorine or chlorine atoms exhibited the highest activity against all tested tumor cell lines, with their cytotoxicity being comparable to the established antitumor drug 5-fluorouracil.[2]
Similarly, the synthesis and anticancer evaluation of fluorinated-indole derivatives have shown promising results.[3] One particular derivative was found to be a potent and selective inhibitor of the A549 human lung cancer cell line, highlighting the potential of fluorination to improve both potency and selectivity.[3]
References
- 1. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Suzuki Coupling with 2-Bromo-1,3-difluoro-5-nitrobenzene and Alternative Aryl Halides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Reaction Performance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug discovery and development, the ability to predictably and efficiently couple molecular fragments is paramount. This guide provides a comparative kinetic analysis of the Suzuki coupling reaction utilizing 2-Bromo-1,3-difluoro-5-nitrobenzene, a highly electron-deficient aryl halide, and compares its performance with other relevant aryl bromide substrates. The supporting experimental data and detailed protocols provided herein are intended to aid researchers in optimizing reaction conditions and making informed decisions in their synthetic strategies.
Performance Comparison of Aryl Bromides in Suzuki Coupling
The reactivity of an aryl halide in the Suzuki coupling is significantly influenced by its electronic and steric properties. Electron-withdrawing groups on the aromatic ring generally accelerate the rate-determining oxidative addition step of the catalytic cycle, leading to faster reaction rates. To provide a quantitative comparison, the following table summarizes the kinetic data for the Suzuki coupling of various brominated aromatic compounds with phenylboronic acid.
| Aryl Bromide | Substituents | Relative Rate Constant (k_rel) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | 2,6-di-F, 4-NO₂ (Strongly Electron-Withdrawing) | Estimated High | Not Reported |
| 4-Nitrobromobenzene | 4-NO₂ (Strongly Electron-Withdrawing) | 1.00 | 3343[1] |
| 4-Bromobenzonitrile | 4-CN (Electron-Withdrawing) | Not Reported | - |
| 4-Bromobenzaldehyde | 4-CHO (Electron-Withdrawing) | Not Reported | - |
| Bromobenzene | Unsubstituted | Slower than electron-deficient | - |
| 4-Bromotoluene | 4-CH₃ (Electron-Donating) | Slower than electron-deficient | - |
| 4-Bromoanisole | 4-OCH₃ (Electron-Donating) | Slower than electron-deficient | 2744[1] |
Note: The relative rate constant for this compound is estimated to be high based on the strong electron-withdrawing nature of the nitro and fluoro substituents, which is known to accelerate the oxidative addition step. Specific kinetic data for this substrate was not available in the reviewed literature. The provided TOF values are from a specific study and may vary with different catalytic systems.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are generalized yet detailed procedures for conducting and monitoring the kinetic analysis of Suzuki coupling reactions.
General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent (to achieve a desired concentration, e.g., 0.1 M).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80-100 °C).
Kinetic Monitoring Protocol by Gas Chromatography (GC)
This protocol describes how to monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by GC.
-
Preparation of Standard Solutions: Prepare stock solutions of the starting material (this compound) and the expected product (2,6-difluoro-4-nitrobiphenyl) of known concentrations in the reaction solvent. These will be used to create a calibration curve.
-
Internal Standard: Add a known amount of an internal standard (a compound that does not react under the reaction conditions and is well-resolved from other components in the GC chromatogram, e.g., decane or dodecane) to the reaction mixture at the beginning of the reaction.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of cold diethyl ether and water). This will stop the catalytic cycle.
-
Sample Preparation for GC Analysis: Dilute the quenched aliquot with a known volume of a suitable solvent (e.g., ethyl acetate). The sample is now ready for injection into the GC.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column). The concentration of the starting material and product at each time point can be determined by comparing their peak areas to that of the internal standard and using the calibration curve.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the reaction rate. For a pseudo-first-order reaction, a plot of ln([Aryl Bromide]) versus time will yield a straight line with a slope equal to -k_obs.
Kinetic Monitoring Protocol by ¹⁹F NMR Spectroscopy
Given the fluorine atoms in this compound, ¹⁹F NMR spectroscopy provides a clean and direct method for monitoring the reaction progress.
-
Reaction Setup in an NMR Tube: The reaction can be set up directly in an NMR tube. Add the starting materials, catalyst, base, and a deuterated solvent to the NMR tube.
-
Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum before initiating the reaction (e.g., before adding the catalyst or before heating). This will serve as the t=0 reference. The distinct chemical shifts of the fluorine atoms in the starting material and the product will allow for their individual monitoring.
-
Reaction Initiation and Monitoring: Initiate the reaction by either adding the final reagent (e.g., catalyst) or by placing the NMR tube in a preheated NMR probe.
-
Time-course Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals. Modern NMR spectrometers can be programmed to automatically acquire a series of spectra over a defined period.
-
Data Analysis: Integrate the signals corresponding to the fluorine atoms of the starting material and the product in each spectrum. The relative integrals will directly correspond to the molar ratio of these species. Plot the concentration (or relative integral value) of the starting material against time to determine the reaction kinetics.
Visualizing the Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Logical Workflow for Kinetic Analysis
A systematic approach is essential for a successful kinetic analysis. The following diagram outlines the logical workflow for studying the kinetics of a Suzuki coupling reaction.
Caption: A logical workflow for the kinetic analysis of a chemical reaction.
By understanding the relative reactivities of different aryl halides and employing rigorous experimental protocols, researchers can effectively optimize Suzuki coupling reactions for the efficient synthesis of target molecules in drug discovery and development. The provided data and methodologies serve as a valuable resource for navigating the complexities of this powerful catalytic transformation.
References
Comparative Biological Activity of 2-Bromo-1,3-difluoro-5-nitrobenzene Derivatives: An In-Silico Analysis and Experimental Overview
For Immediate Release
A comprehensive analysis of 2-Bromo-1,3-difluoro-5-nitrobenzene and its derivatives reveals their potential as a scaffold for developing novel antimicrobial and anticancer agents. This guide provides a comparative overview of their biological activities, supported by available experimental data and detailed experimental protocols for key screening assays. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic compounds.
Antimicrobial Activity: A Comparative Perspective
Nitroaromatic compounds are known to exhibit significant antimicrobial properties, and this compound is no exception. The presence of the nitro group is often crucial for their antimicrobial efficacy. One proposed mechanism of action for similar nitroaromatic compounds is the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition.
Available data for the parent compound, 1-Bromo-2,3-difluoro-5-nitrobenzene, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. A comparison with Ciprofloxacin, a widely used broad-spectrum antibiotic, is presented below.
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 1-Bromo-2,3-difluoro-5-nitrobenzene | 32 µg/mL | 64 µg/mL |
| Ciprofloxacin | 0.5 - 12.5 µM | 0.013 - 0.016 µM |
Note: The provided MIC for 1-Bromo-2,3-difluoro-5-nitrobenzene is from a secondary source and should be confirmed with primary experimental data. MIC values for Ciprofloxacin can vary between strains.[1][2][3]
Anticancer Activity: Cytotoxicity Profile
Derivatives of 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole have been synthesized and screened for their anticancer activity against HeLa (Human cervical carcinoma) cell lines, showing potent cytotoxic activity.[4] The cytotoxic effects of many nitroaromatic compounds are believed to be mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[5]
| Compound/Drug | MCF-7 (Breast Adenocarcinoma) | A549 (Lung Carcinoma) |
| Doxorubicin | 2.5 µM (24h) | > 20 µM (24h) |
Note: IC50 values for Doxorubicin can vary depending on the experimental conditions and duration of treatment.[6][7]
Experimental Protocols
To facilitate the screening of this compound derivatives and other novel compounds, detailed protocols for standard in vitro biological activity assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial culture (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Experimental Workflow and Mechanism of Action
To provide a clearer understanding of the experimental processes and the potential mechanism of action of these compounds, the following diagrams have been generated.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 2-Bromo-1,3-difluoro-5-nitrobenzene in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] Highly functionalized building blocks like 2-Bromo-1,3-difluoro-5-nitrobenzene are pivotal in this endeavor, serving as versatile intermediates in the synthesis of complex molecules. However, the decision to employ such a reagent in large-scale synthesis necessitates a thorough cost-benefit analysis, weighing its performance against viable alternatives.
This guide provides an objective comparison of this compound with a common alternative, 1-Bromo-2,4-difluoro-5-nitrobenzene , in the context of a representative large-scale synthetic operation: a Nucleophilic Aromatic Substitution (SNAr) reaction to produce a key aniline intermediate.
Comparative Performance Analysis
The choice between positional isomers like this compound and 1-Bromo-2,4-difluoro-5-nitrobenzene can have significant implications for reaction efficiency, impurity profiles, and overall cost. The electron-withdrawing nitro group strongly activates the aromatic ring to nucleophilic attack. The relative positions of the fluorine and bromine substituents influence the regioselectivity and rate of the reaction.[4][5][6][7]
Quantitative Data Summary
The following tables present a summary of key performance indicators for a hypothetical large-scale SNAr reaction with a generic primary amine. These values are illustrative and will vary depending on the specific nucleophile, reaction conditions, and process optimization.
Table 1: Performance Metrics of a Large-Scale SNAr Reaction
| Parameter | This compound | 1-Bromo-2,4-difluoro-5-nitrobenzene |
| Typical Yield | 85-95% | 80-90% |
| Reaction Time | 4-6 hours | 6-8 hours |
| Purity of Crude Product | >98% | >95% |
| Key Impurities | Unreacted starting material, minor defluorinated byproducts | Isomeric substitution products, unreacted starting material |
Table 2: Cost-Benefit Analysis
| Parameter | This compound | 1-Bromo-2,4-difluoro-5-nitrobenzene |
| Relative Starting Material Cost | Higher | Lower |
| Process Throughput | Higher (shorter reaction time) | Lower |
| Downstream Purification Costs | Lower (higher purity) | Higher (more complex impurity profile) |
| Waste Generation | Moderate | Moderate |
| Overall Cost-Effectiveness | Potentially higher for high-purity applications | May be more economical for less stringent purity requirements |
Experimental Protocols
The following are generalized experimental protocols for a large-scale SNAr reaction. It is crucial to perform a thorough risk assessment and process safety evaluation before implementing any large-scale synthesis.
Protocol 1: Synthesis of a Substituted Aniline using this compound
1. Reaction Setup:
-
A 1000 L glass-lined reactor is charged with this compound (100 kg, 1.0 equiv), a suitable primary amine (1.1 equiv), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) (500 L).
-
A mild inorganic base, such as potassium carbonate (K₂CO₃) (2.0 equiv), is added portion-wise.
2. Reaction Execution:
-
The mixture is heated to 80-90°C with constant agitation.
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
3. Work-up and Isolation:
-
The reaction mixture is cooled to room temperature and quenched with water (1000 L).
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
4. Purification:
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.
Protocol 2: Synthesis of a Substituted Aniline using 1-Bromo-2,4-difluoro-5-nitrobenzene
The protocol is similar to Protocol 1, with the following key differences:
-
Reaction Time: The reaction is typically monitored for 6-8 hours.
-
Purification: Due to the potential for isomeric impurities, purification may require column chromatography on a large scale, which can be more costly and time-consuming than recrystallization.
Mandatory Visualizations
Synthetic Pathways
Caption: Comparative synthetic pathways for a target aniline.
Experimental Workflow
Caption: Generalized workflow for large-scale SNAr synthesis.
Logical Relationships in Cost-Benefit Analysis
Caption: Key factors in the cost-benefit analysis.
Conclusion
The selection of this compound for large-scale synthesis offers potential advantages in terms of higher yields, shorter reaction times, and a more favorable impurity profile, which can lead to lower downstream processing costs. These benefits may outweigh its higher initial raw material cost, particularly for the production of high-purity pharmaceutical intermediates. Conversely, 1-Bromo-2,4-difluoro-5-nitrobenzene may present a more cost-effective option for applications with less stringent purity requirements, provided that the longer reaction times and more complex purification processes are manageable within the overall manufacturing workflow.
Ultimately, the optimal choice depends on a comprehensive evaluation of the specific synthetic target, process capabilities, and economic considerations of the project. A thorough process development and optimization study is recommended to make an informed decision.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1,3-difluoro-5-nitrobenzene: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1,3-difluoro-5-nitrobenzene. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]
Hazard and Safety Information
Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes its key hazard classifications.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | May cause respiratory irritation.[3] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects.[4] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear compatible chemical-resistant gloves to prevent skin exposure.[3]
-
Skin and Body Protection: Wear appropriate protective clothing, including a lab coat, to prevent skin exposure.[3][4]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[2][4] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for related compounds.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent materials) in a designated, suitable, and closed container for disposal.[4][5]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
3. Storage:
-
Store the sealed waste container in a well-ventilated place.[2][4] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[4]
4. Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[2][4]
-
Contact a licensed professional waste disposal service to arrange for collection and disposal.
-
Provide the waste disposal contractor with the Safety Data Sheet (SDS) for the compound.
Important Considerations:
-
Do not let this chemical enter the environment.[4]
-
Do not dispose of this chemical down the drain.[6]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
Spill Response Protocol
In the event of a spill:
-
Evacuate: Immediately remove all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[4]
-
Collect: Use spark-proof tools and explosion-proof equipment to collect the absorbed material and place it in a suitable, closed container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's environmental health and safety department.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-1,3-difluoro-5-nitrobenzene
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-1,3-difluoro-5-nitrobenzene was not available at the time of this document's creation. The following information is compiled from the SDSs of closely related isomers and compounds, including 1-Bromo-2,3-difluoro-5-nitrobenzene, 5-Bromo-1,3-difluoro-2-nitrobenzene, and other similar halogenated nitrobenzenes. Researchers should handle this compound with the utmost care, treating it as a hazardous substance. The recommendations below should be considered a baseline for safe handling, and a comprehensive, substance-specific risk assessment should be conducted before commencing any work.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe operational procedures, and proper disposal methods to ensure laboratory safety and build trust in chemical handling protocols.
Hazard Identification and Personal Protective Equipment
Based on data from structurally similar compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][5][6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, as the substance is likely harmful and causes skin irritation.[1][5][6] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of exposure, chemical-resistant aprons or suits are recommended. | Minimizes skin exposure to the chemical.[1][5][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][6][7] If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5][6] | Protects against inhalation, which may be harmful and cause respiratory tract irritation.[1][2][3][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][7]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the work area.[1] Wash hands thoroughly with soap and water after handling.[1]
-
Spill Prevention: Use appropriate tools and techniques to avoid generating dust or aerosols.[1] Keep containers securely sealed when not in use.[1][7]
Storage Plan:
-
Store in a tightly closed, properly labeled container.[6][7]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Observe manufacturer's storage recommendations.[1]
Emergency and First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management:
-
Collection: Collect waste material in a designated, labeled, and sealed container suitable for hazardous chemical waste.
-
Disposal: Dispose of the chemical waste and any contaminated materials through a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[1][7]
-
Container Disposal: Dispose of the empty container as unused product in accordance with local, regional, and national regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
